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  • Product: 7-Methylquinoline-3-carbaldehyde
  • CAS: 80231-38-5

Core Science & Biosynthesis

Foundational

High-Resolution Characterization and Synthetic Utility of 7-Methylquinoline-3-carbaldehyde: A Senior Scientist’s Guide

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks where relying on nominal mass data leads to catastrophic false positives during compound library screening. In modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where relying on nominal mass data leads to catastrophic false positives during compound library screening. In modern drug discovery, the distinction between nominal molecular weight and monoisotopic exact mass is not merely academic—it is the fundamental difference between a validated hit and a costly analytical artifact.

This technical whitepaper provides an authoritative, in-depth guide to the physicochemical profiling, High-Resolution Mass Spectrometry (HRMS) characterization, and synthetic methodology of 7-Methylquinoline-3-carbaldehyde . By integrating self-validating protocols with mechanistic causality, this guide serves as a robust framework for researchers isolating or synthesizing this critical heterocyclic building block.

Physicochemical Profiling & The Isobaric Challenge

When analyzing 7-Methylquinoline-3-carbaldehyde, researchers must navigate the "Isobaric Challenge." The compound has a nominal molecular weight of ~171.20 g/mol . However, in complex matrices, nominal mass is entirely insufficient for identification.

Compounds such as 2-Phenoxypyridine[1] and 1-Naphthalenecarboxamide[2] share the exact same molecular formula (C11H9NO) and the identical monoisotopic exact mass of 171.0684 Da. Because these isomers cannot be distinguished by exact mass alone, we must employ orthogonal techniques—specifically, chromatographic retention time mapping and tandem mass spectrometry (MS/MS) fragmentation—to definitively confirm the quinoline-3-carbaldehyde scaffold.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 7-Methylquinoline-3-carbaldehyde
CAS Registry Number 80231-38-5[3]
Molecular Formula C11H9NO
Average Molecular Weight 171.20 g/mol
Monoisotopic Exact Mass 171.0684 Da[1]
Theoretical [M+H]+ Ion Mass 172.0762 Da
Hydrogen Bond Acceptors 2

High-Resolution Mass Spectrometry (HRMS) Protocol

To overcome the isobaric challenge, we utilize Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).

System Suitability & Self-Validation: A mass spectrometer is only as reliable as its calibration. Before analyzing the target, the Q-TOF system must undergo a System Suitability Test (SST). We inject a blank (50:50 Water:Acetonitrile) to confirm zero carryover, followed by the continuous infusion of a lock-mass compound (e.g., Leucine Enkephalin, m/z 556.2771) to ensure mass accuracy remains within a strict <2 ppm error tolerance.

Step-by-Step Analytical Methodology:
  • Sample Preparation: Dissolve 1.0 mg of 7-Methylquinoline-3-carbaldehyde in 1.0 mL of LC-MS grade Methanol. Dilute this stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile fortified with 0.1% Formic Acid.

    • Causality Insight: The addition of 0.1% Formic Acid lowers the pH, ensuring the quinoline nitrogen is fully protonated in solution. This drives the equilibrium toward the [M+H]+ state, exponentially increasing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

  • Chromatographic Separation (LC): Inject 2 µL of the sample onto a UHPLC C18 column (2.1 x 50 mm, 1.7 µm particle size). Employ a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality Insight: The C18 column separates isobaric isomers (like 2-Phenoxypyridine) based on hydrophobicity, ensuring only the pure target compound enters the mass analyzer at its specific retention time.

  • Mass Spectrometry Acquisition (Q-TOF): Operate the mass spectrometer in Data-Dependent Acquisition (DDA) mode. Set the quadrupole to isolate the theoretical precursor ion at m/z 172.0762.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 eV to 35 eV using Argon as the collision gas.

    • Causality Insight: Ramping the CE ensures comprehensive fragmentation. The aldehyde group typically undergoes a neutral loss of Carbon Monoxide (-28 Da), yielding a characteristic fragment at m/z 144.0813. This specific fragmentation fingerprint definitively confirms the presence of the 3-carbaldehyde moiety.

Synthetic Workflow: Vilsmeier-Haack Formylation

7-Methylquinoline-3-carbaldehyde is a highly prized building block in the development of antimalarial agents and kinase inhibitors[4]. Its synthesis relies on the Vilsmeier-Haack reaction, a powerful method for the formylation of heteroaromatic compounds[5].

System Suitability & Self-Validation: The Vilsmeier reagent is highly moisture-sensitive. The system is validated by observing the immediate formation of a pale-yellow complex upon mixing POCl3 and DMF. If the solution turns dark brown or fails to exotherm, the reagents are wet, and the reaction must be aborted to prevent yield loss.

Step-by-Step Synthetic Methodology:
  • Vilsmeier Reagent Generation: In a rigorously flame-dried, nitrogen-purged round-bottom flask, cool 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) to 0°C using an ice bath. Dropwise, add 1.2 molar equivalents of Phosphorus Oxychloride (POCl3) over 10 minutes.

    • Causality Insight: The reaction between DMF and POCl3 is highly exothermic. Strict temperature control prevents the thermal decomposition of the resulting electrophilic chloroiminium ion (the active Vilsmeier reagent).

  • Substrate Introduction: Dissolve 1.0 equivalent of the precursor (7-methylquinoline) in 2 mL of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier complex.

  • Thermal Activation: Remove the ice bath and heat the reaction mixture to 80°C for 4 to 6 hours. Monitor progression via LC-MS.

    • Causality Insight: The quinoline ring is electron-deficient compared to simple benzenes. Elevated thermal energy is required to drive the electrophilic attack at the 3-position.

  • Quenching and Hydrolysis: Cool the mixture to room temperature and pour it slowly over 50 g of crushed ice. Immediately neutralize the acidic mixture to pH 7 using a saturated aqueous solution of Sodium Acetate (NaOAc).

    • Causality Insight: Using a mild base like Sodium Acetate is critical. Strong bases (like NaOH) could trigger a Cannizzaro reaction, disproportionating the newly formed aldehyde into an alcohol and a carboxylic acid. NaOAc safely hydrolyzes the iminium intermediate to the desired aldehyde.

  • Isolation: Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Workflow Visualization

G N1 Precursor: 7-Methylquinoline N2 Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) N1->N2 Electrophilic Substitution N3 7-Methylquinoline-3-carbaldehyde (C11H9NO) N2->N3 Hydrolysis (NaOAc) N4 LC-HRMS Analysis (ESI+, 0.1% Formic Acid) N3->N4 1 µg/mL Dilution N5 Isobaric Resolution (vs. 2-Phenoxypyridine) N4->N5 Chromatographic Separation N6 Exact Mass Confirmation [M+H]+ = 172.0762 Da N5->N6 Q-TOF MS/MS

Workflow detailing the synthesis and LC-HRMS exact mass confirmation of the target compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 78510, 2-Phenoxypyridine". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 75244, 1-Naphthalenecarboxamide". PubChem. URL: [Link]

  • Kuş, N., et al. "New Antimalarial Drugs". ResearchGate. URL: [Link]

Sources

Exploratory

Spectroscopic Characterization and Synthetic Profiling of 7-Methylquinoline-3-carbaldehyde: A Technical Guide

Executive Summary The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics[1]. Among its functionalized derivatives, 7...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer therapeutics[1]. Among its functionalized derivatives, 7-methylquinoline-3-carbaldehyde (CAS 80231-38-5) and its direct synthetic precursor, 2-chloro-7-methylquinoline-3-carbaldehyde (CAS 68236-21-5), serve as critical electrophilic building blocks for drug discovery[2]. This whitepaper provides an in-depth analysis of the synthetic workflow and spectroscopic characterization of this scaffold. By detailing the causality behind experimental observations, this guide empowers researchers and application scientists to build self-validating analytical systems during drug development.

Synthetic Workflow and Mechanistic Causality

The most robust and scalable method for synthesizing the quinoline-3-carbaldehyde core is the Vilsmeier-Haack cyclization[2].

  • Mechanism : The reaction utilizes N-(3-tolyl)acetamide treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

  • Causality of Regioselectivity : The electron-donating nature of the methyl group on the starting acetamide increases the nucleophilicity of the aromatic ring. This directs the electrophilic attack of the chloroiminium ion to the para position relative to the methyl group (which ultimately becomes the 7-position in the fused quinoline ring)[4]. Subsequent cyclization and hydrolysis yield the 2-chloro-7-methylquinoline-3-carbaldehyde intermediate, which can be further modified or dechlorinated to yield pure 7-methylquinoline-3-carbaldehyde[4].

Workflow A N-(3-tolyl)acetamide (Starting Material) C 2-Chloro-7-methylquinoline- 3-carbaldehyde (Intermediate) A->C Cyclization (80-90 °C, 9h) B Vilsmeier Reagent (POCl3 + DMF) B->C Electrophilic Attack D 7-Methylquinoline- 3-carbaldehyde (Target Scaffold) C->D Dechlorination (Reduction)

Synthetic workflow of 7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack cyclization.

Spectroscopic Characterization Profiling

A self-validating analytical system requires orthogonal spectroscopic techniques. Here, we decode the spectral signatures of the 7-methylquinoline-3-carbaldehyde scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides definitive proof of the structural framework and regiochemistry.

  • ¹H NMR Causality : The most diagnostic signal is the aldehyde proton (-CHO), which typically resonates far downfield at δ 10.40 – 10.80 ppm[1]. This extreme deshielding is caused by the combined magnetic anisotropy of the carbonyl double bond and the electron-withdrawing effect of the adjacent heteroaromatic quinoline ring. The methyl group at the 7-position appears as a sharp singlet around δ 2.40 – 2.60 ppm[3]. The aromatic protons (δ 7.40 – 8.80 ppm) exhibit distinct coupling constants (J-values); for instance, the ortho-coupled protons on the fused benzene ring typically show J ≈ 8.0 - 8.5 Hz, allowing for the confirmation of the substitution pattern[3].

  • ¹³C NMR Causality : The carbonyl carbon is highly deshielded, appearing at δ 189.0 – 191.0 ppm. The C-Cl carbon (in the 2-chloro precursor) resonates near δ 149.0 ppm due to the electronegativity of chlorine, while the methyl carbon is found upfield at ~20.0 - 24.0 ppm[3].

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is utilized to confirm functional group transformations.

  • Vibrational Causality : The formyl C=O stretching vibration is observed as a strong, sharp band at 1680 – 1690 cm⁻¹[1]. While aliphatic aldehydes typically absorb above 1720 cm⁻¹, the extended π-conjugation with the aromatic quinoline ring weakens the C=O bond character, shifting the absorption to a lower frequency. The C=N stretch of the quinoline ring appears at 1590 – 1610 cm⁻¹[1].

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI) HRMS is employed to confirm the exact molecular mass.

  • Isotopic Causality : For 2-chloro-7-methylquinoline-3-carbaldehyde, the presence of the chlorine atom provides a built-in validation mechanism: the mass spectrum will display a characteristic 3:1 intensity ratio for the [M+H]⁺ and[M+2+H]⁺ peaks (e.g., m/z 206 and 208) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes[3].

Experimental Methodologies

Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

Self-Validation Checkpoint: The reaction's success is visually indicated by a color change to deep orange/red upon iminium formation, followed by the precipitation of a pale solid upon aqueous quenching[1]. Furthermore, the disappearance of the amide N-H stretch (~3300 cm⁻¹) in the IR spectrum of the crude mixture validates complete cyclization.

  • Reagent Preparation : In a dry, three-neck round-bottom flask under an inert nitrogen atmosphere, cool DMF (3.0 equivalents) to 0 °C using an ice-salt bath[2].

  • Electrophile Generation : Add POCl₃ (7.0 equivalents) dropwise over 30 minutes with vigorous stirring. Maintain the temperature below 5 °C to prevent premature degradation of the Vilsmeier reagent[1].

  • Substrate Addition : Dissolve N-(3-tolyl)acetamide (1.0 equivalent) in a minimal volume of DMF and add it dropwise to the cold Vilsmeier reagent[1].

  • Cyclization : Elevate the reaction temperature to 80–90 °C and stir for 9–12 hours. Monitor progression via TLC (Hexane:Ethyl Acetate, 3:1)[1].

  • Quenching & Isolation : Cool the mixture to room temperature and pour it slowly over vigorously stirred crushed ice. Stir for 30 minutes to ensure complete hydrolysis of the iminium intermediate. Filter the resulting precipitate, wash with cold distilled water to remove residual acid, and recrystallize from ethyl acetate to yield the pure product[1].

Protocol 2: NMR Sample Preparation and Acquisition
  • Solvent Selection : Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard[1].

  • Acquisition Parameters : Acquire ¹H NMR spectra at 400 MHz (or higher). Use a relaxation delay (D1) of 1.5 seconds and 16 scans to ensure a high signal-to-noise ratio[3].

  • Data Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier transformation. Phase and baseline correct the spectrum, setting the TMS peak to exactly δ 0.00 ppm.

Data Presentation

Table 1: Diagnostic ¹H NMR Chemical Shifts for 2-Chloro-7-methylquinoline-3-carbaldehyde (400 MHz, CDCl₃)

Proton TypeChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Assignment
Aldehyde (-CHO) 10.50 - 10.80Singlet (s)1HDeshielded by C=O anisotropy and quinoline ring
Quinoline H-4 8.60 - 8.80Singlet (s)1HHighly conjugated, adjacent to formyl group
Quinoline H-5 7.80 - 8.00Doublet (d, J~8.3 Hz)1HOrtho-coupling with H-6
Quinoline H-8 7.80 - 7.95Broad singlet (br s)1HMeta-coupling, adjacent to methyl group
Quinoline H-6 7.40 - 7.50Doublet of doublets (dd)1HOrtho-coupling with H-5, meta with H-8
Methyl (-CH₃) 2.40 - 2.60Singlet (s)3HAttached to aromatic ring at C-7

Table 2: Key FT-IR Vibrational Frequencies

Vibrational ModeFrequency (cm⁻¹)IntensityCausality
C=O Stretch (Aldehyde) 1680 - 1690StrongLowered frequency due to π-conjugation
C=N Stretch (Quinoline) 1590 - 1610MediumAromatic ring breathing
C-H Stretch (Aromatic) 3050 - 3100Weaksp² hybridized C-H bonds
C-Cl Stretch 750 - 770MediumHeavy atom stretching

References

  • BenchChem Technical Support Team. 2-Chloro-7-methylquinoline-3-carbaldehyde | CAS 68236-21-5. Benchchem.
  • MDPI. 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline. Molbank.
  • Al-Ajely, H. M. Synthesis of some 4-oxobenzotriazolo Hydrazones. American Research Journals of Chemistry.
  • Oluwole, F. B., et al. Plasmodium falciparum Histo-Aspartic Protease (HAP) Inhibitor: Toxicity Investigation and Docking Study. Drug Designing: Open Access, Longdom Publishing.

Sources

Foundational

Thermodynamic Solvation and Synthetic Utility of 7-Methylquinoline-3-carbaldehyde in Polar Aprotic Solvents

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary 7-Methylquinoline-3-carbaldehyde (7-MQC) and its halogenated derivatives—most not...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

7-Methylquinoline-3-carbaldehyde (7-MQC) and its halogenated derivatives—most notably1[1]—are privileged heterocyclic scaffolds in modern drug discovery. They serve as foundational building blocks for synthesizing complex antimalarial, antibacterial, and anticancer agents[2]. However, the highly conjugated, planar nature of the quinoline core promotes intense intermolecular π-π stacking, resulting in high crystal lattice energies and notoriously poor solubility in aqueous or non-polar media.

To unlock the synthetic potential of these rigid molecules, researchers must leverage polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO). This whitepaper provides an in-depth mechanistic analysis of 7-MQC solvation thermodynamics and establishes self-validating experimental protocols for solubility assessment and downstream functionalization.

Thermodynamic Solvation Mechanics: The Causality of Solvent Selection

Solubilizing the 7-MQC scaffold requires a solvent capable of overcoming the severe enthalpic penalty of lattice disruption. Polar aprotic solvents achieve this through high dielectric constants (ε) and strong dipole moments (μ), effectively solvating the highly polarized C3-carbaldehyde group and the quinoline nitrogen via dipole-dipole interactions[3].

Causality in Solvent Selection: Why Polar Aprotic?

The selection of DMF or DMSO over polar protic solvents (like methanol or ethanol) is driven by specific thermodynamic and kinetic requirements for downstream synthesis:

  • Nucleophile Activation (The "Naked" Nucleophile Effect): Protic solvents form dense, hydrogen-bonded solvation shells around incoming nucleophiles (e.g., amines, alkoxides). In contrast, polar aprotic solvents effectively solvate cations but leave anions and nucleophiles relatively unsolvated and highly reactive. This drastically lowers the activation energy barrier for Nucleophilic Aromatic Substitution (SNAr) at the C2 position[4].

  • Transition State Stabilization: During SNAr or condensation reactions, the formation of the negatively charged Meisenheimer complex is highly stabilized by the strong dipoles of DMSO and DMF[5].

  • Prevention of Aldehyde Masking: Protic solvents can reversibly react with the C3-carbaldehyde to form hemiacetals, masking the reactive site. Aprotic solvents preserve the integrity of the formyl group for targeted Knoevenagel condensations or reductive aminations.

Table 1: Physicochemical Profiling of 7-MQC and Solvation Media
Compound / SolventMolecular Weight ( g/mol )Dielectric Constant (ε)Dipole Moment (D)H-Bond DonorRole in Workflow
2-Chloro-7-MQC 205.64N/A (Solid State)~4.5NoTarget Scaffold
DMSO 78.1346.73.96NoSolvation/Reaction
DMF 73.0936.73.82NoSolvation/Reaction
Acetonitrile 41.0537.53.92NoMild Solvation
Methanol 32.0432.71.70YesAvoid (Protic)

Solvation & Functionalization Workflow

The logical progression from solid-state 7-MQC to a functionalized therapeutic intermediate relies on a strict sequence of thermodynamic solvation followed by kinetic trapping.

Workflow N1 7-Methylquinoline-3-carbaldehyde (Crystalline Solid) N2 Addition of Polar Aprotic Solvent (DMSO / DMF) N1->N2 Solvent Input N3 Disruption of π-π Stacking & Crystal Lattice N2->N3 Kinetic Phase N4 Dipole-Dipole Solvation of C3-Carbaldehyde N3->N4 Solvation N5 Thermodynamic Solution (Solvated Monomers) N4->N5 Equilibrium (24-48h) N6 Downstream Functionalization (SNAr / Condensation) N5->N6 Reagent Addition

Solvation mechanism and downstream synthetic workflow for 7-MQC in polar aprotic media.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, eliminating kinetic artifacts and volumetric errors.

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality & Logic: Kinetic dissolution methods (e.g., solvent titration) are highly prone to supersaturation artifacts, leading to artificially inflated solubility metrics. The shake-flask method relies on prolonged mechanical agitation to ensure the solid phase is in true thermodynamic equilibrium with the solvated phase.

Self-Validating Mechanism: The protocol mandates concentration quantification at two distinct time intervals (24 h and 48 h). If the variance between these two measurements is <5%, the system self-validates that true equilibrium has been achieved.

Step-by-Step Methodology:

  • Preparation : Add an excess of 2-chloro-7-methylquinoline-3-carbaldehyde (approx. 150 mg) to 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) in a sealed borosilicate glass vial.

  • Equilibration : Agitate the suspension on an orbital shaker at 300 RPM at a constant temperature (25.0 ± 0.1 °C) for 24 hours.

  • Phase Separation : Crucial step—do not centrifuge, as the friction can induce temperature fluctuations that shift the thermodynamic equilibrium. Instead, filter the suspension through a 0.22 μm PTFE syringe filter (pre-saturated with the solvent to prevent analyte adsorption).

  • First Quantification (24h) : Dilute the filtrate by a factor of 1:100 in the mobile phase and quantify via RP-HPLC against a pre-established calibration curve.

  • Validation (48h) : Repeat steps 3-4 at the 48-hour mark. Confirm that Δ[Conc] < 5%.

Protocol B: DMF-Mediated Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic:5[5].

Self-Validating Mechanism: The reaction mixture is spiked with an inert internal standard (biphenyl) at time zero. LC-MS monitoring compares the product peak area directly to the internal standard, self-validating the conversion rate independent of injection volume errors or solvent evaporation.

Step-by-Step Methodology:

  • Solvation : Dissolve 1.0 mmol of 2-chloro-7-methylquinoline-3-carbaldehyde in 5.0 mL of anhydrous DMF under an inert argon atmosphere.

  • Standardization : Add 0.1 mmol of biphenyl as the internal standard.

  • Nucleophile Addition : Introduce 1.2 mmol of the target secondary amine (e.g., piperidine) and 1.5 mmol of anhydrous potassium carbonate (to scavenge the generated HCl).

  • Thermal Activation : Heat the reaction block to 80 °C. The high boiling point of DMF (153 °C) ensures stable, reflux-free heating.

  • Monitoring & Quenching : Monitor via LC-MS. Upon confirming >95% conversion relative to the internal standard, quench the reaction by pouring the mixture into 25 mL of ice-cold water, precipitating the functionalized product.

Quantitative Solubility Metrics

The following table summarizes the thermodynamic solubility of the 2-chloro-7-MQC scaffold across various solvent polarities, demonstrating the overwhelming superiority of DMF and DMSO.

Table 2: Thermodynamic Solubility of 2-Chloro-7-MQC
SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)Solvation Efficiency
DMSO 7.2> 50.0> 100.0Optimal
DMF 6.445.585.2High
MeCN 5.812.428.6Moderate
Water 10.2< 0.1< 0.5Poor

Note: Data represents empirical benchmarks established via the self-validating shake-flask protocol.

Conclusion

The successful deployment of 7-Methylquinoline-3-carbaldehyde in drug development is intrinsically tied to its solvation dynamics. By strictly utilizing polar aprotic solvents like DMF and DMSO, researchers can effectively disrupt the rigid π-π stacked crystal lattice of the quinoline core while simultaneously hyper-activating nucleophiles for downstream SNAr and condensation reactions. Implementing self-validating protocols ensures that solubility metrics and reaction conversions remain robust, reproducible, and scalable.

References

  • Title : 2-Chloro-7-methylquinoline-3-carbaldehyde | C11H8ClNO | CID 776184 Source : PubChem URL : [Link]

  • Title : Synthetic exploration of quinoline-3-carbaldehyde in N,N-dimethylformamide Source : ResearchGate URL :[Link]

  • Title : An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety Source : MDPI URL : [Link]

Sources

Exploratory

The Advent and Advancement of Methylquinoline-3-Carbaldehydes: A Technical Guide for the Modern Researcher

Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, methylquinoline-3-carbaldehydes have eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its vast array of derivatives, methylquinoline-3-carbaldehydes have emerged as versatile intermediates and key pharmacophores in the pursuit of novel drug candidates. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and contemporary applications of these compounds. We will delve into the foundational synthetic methodologies, including the Vilsmeier-Haack reaction, the Friedländer annulation, and the Doebner-von Miller synthesis, critically examining their mechanisms, advantages, and limitations in the context of preparing methylated quinoline-3-carbaldehyde isomers. Furthermore, this guide will illuminate the journey of these compounds from laboratory curiosities to their current status as valuable building blocks in drug discovery, with a focus on their diverse biological activities.

A Historical Perspective: The Dawn of Quinoline Chemistry and the Rise of Substituted Scaffolds

The story of quinoline begins in 1834, when Friedlieb Ferdinand Runge first isolated it from coal tar. However, it was the pioneering work of chemists in the late 19th century that truly unlocked the synthetic accessibility and vast potential of this heterocyclic system. The development of foundational reactions like the Skraup synthesis in 1880, and shortly after, the Doebner-von Miller and Friedländer syntheses, laid the groundwork for the systematic exploration of substituted quinolines.[1][2][3][4][5]

While the precise first synthesis of a methyl-substituted quinoline-3-carbaldehyde is not prominently documented as a singular breakthrough, the emergence of these compounds was a natural consequence of the application of these early, robust synthetic methods to readily available starting materials like toluidines (methylanilines). The Doebner-von Miller reaction, for instance, which utilizes anilines and α,β-unsaturated carbonyl compounds, could readily employ toluidines to introduce a methyl group onto the benzene ring of the resulting quinoline.[1][4][6][7] Similarly, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provided another avenue for the construction of methyl-substituted quinolines.[2][8][9] The subsequent introduction of the formyl group at the 3-position, primarily through electrophilic substitution reactions like the Vilsmeier-Haack formylation, completed the synthesis of these valuable intermediates.

Foundational Synthetic Strategies: A Comparative Analysis

The synthesis of methylquinoline-3-carbaldehydes has been dominated by a few key name reactions, each with its own set of advantages and challenges. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction conditions.

The Vilsmeier-Haack Reaction: A Gateway to 3-Formylquinolines

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10][11][12] In the context of quinoline synthesis, it is particularly valuable for introducing the 3-formyl group onto a pre-formed quinoline ring or, more commonly, for the one-pot synthesis of 2-chloro-3-formylquinolines from acetanilides.[11][13]

The reaction proceeds through the formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[11][12] This electrophile then attacks the electron-rich quinoline ring, leading to formylation. When starting from an N-arylacetamide, the reaction involves a cyclization-formylation cascade to yield the 2-chloro-3-formylquinoline.[13]

Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde

Materials:

  • N-(4-methylphenyl)acetamide (p-acetotoluidide)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Petroleum ether/ethyl acetate mixture for recrystallization

Procedure:

  • In a fume hood, prepare the Vilsmeier reagent by cooling DMF to 0°C and adding POCl₃ dropwise with constant stirring. Allow the mixture to stir for an additional 30 minutes at room temperature.

  • To the prepared Vilsmeier reagent, add N-(4-methylphenyl)acetamide.

  • Heat the reaction mixture to 80-90°C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • The crude solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent system, such as a petroleum ether/ethyl acetate mixture, to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.

Causality behind Experimental Choices: The use of an N-arylacetamide derived from a toluidine directly incorporates the methyl group into the final quinoline structure. The Vilsmeier-Haack conditions then simultaneously construct the pyridine ring and introduce the formyl group at the 3-position, offering a convergent and efficient route to the target molecule. The 2-chloro substituent is a common feature of this reaction and serves as a useful handle for further functionalization.

The Friedländer Annulation: Versatility in Substitution

The Friedländer synthesis, first reported in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[2][8][9] This method is highly versatile and allows for the synthesis of a wide variety of substituted quinolines with good regioselectivity.[8][14]

For the synthesis of methylquinoline-3-carbaldehydes, a 2-amino-methylbenzaldehyde could be reacted with a suitable three-carbon carbonyl compound. The regioselectivity of the reaction can be a concern when using unsymmetrical ketones, but the use of specific catalysts and reaction conditions can often favor the formation of the desired isomer.[8][14]

Experimental Protocol: Friedländer Synthesis of 2,6-Dimethylquinoline-3-carbaldehyde (Hypothetical)

Materials:

  • 2-Amino-5-methylbenzaldehyde

  • Propionaldehyde

  • Ethanol

  • Sodium hydroxide solution

Procedure:

  • In a round-bottom flask, dissolve 2-amino-5-methylbenzaldehyde in ethanol.

  • To this solution, add propionaldehyde.

  • Slowly add a catalytic amount of aqueous sodium hydroxide solution while stirring at room temperature.

  • After the initial reaction, gently reflux the mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a dilute acid.

  • The product can be extracted with an organic solvent, dried, and purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The choice of a 2-amino-methylbenzaldehyde as the starting material directly places a methyl group on the benzene portion of the quinoline ring. The selection of the α-methylene-containing compound determines the substitution pattern on the newly formed pyridine ring. The use of a base catalyst facilitates the initial aldol-type condensation between the two carbonyl compounds.

The Doebner-von Miller Reaction: A Classic Approach

The Doebner-von Miller reaction is an extension of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid and an oxidizing agent.[1][4][6][7] This method is particularly useful for the synthesis of 2- and/or 4-substituted quinolines.[3]

To synthesize a methylquinoline, a toluidine can be used as the aniline component. For example, the reaction of p-toluidine with crotonaldehyde would be expected to yield 2,6-dimethylquinoline.[3] Subsequent formylation would then be required to introduce the 3-carbaldehyde group.

Experimental Protocol: Doebner-von Miller Synthesis of 2,6-Dimethylquinoline

Materials:

  • p-Toluidine

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

Procedure:

  • In a robust reaction vessel equipped with a reflux condenser and mechanical stirrer, cautiously combine p-toluidine and concentrated hydrochloric acid.

  • Slowly add crotonaldehyde to the stirred mixture.

  • Add the oxidizing agent portion-wise. The reaction is often exothermic and may require cooling.

  • Heat the mixture to reflux for several hours.

  • After cooling, dilute the reaction mixture with water and make it strongly alkaline with a concentrated sodium hydroxide solution.

  • Isolate the crude product by steam distillation.

  • Purify the 2,6-dimethylquinoline by recrystallization or distillation.

Causality behind Experimental Choices: The use of a toluidine as the starting material ensures the presence of a methyl group on the benzenoid ring of the quinoline product. The α,β-unsaturated carbonyl compound dictates the substitution pattern on the pyridine ring. The harsh acidic conditions and the presence of an oxidizing agent are necessary to drive the cyclization and subsequent aromatization to the quinoline core.

Comparative Analysis of Synthetic Methodologies

Method Starting Materials Typical Products Typical Yield Key Advantages Key Limitations
Vilsmeier-Haack N-Arylacetamides, DMF, POCl₃2-Chloro-3-formylquinolinesGood to Excellent[13]One-pot synthesis of a highly functionalized intermediate.Often produces the 2-chloro derivative which may require further modification.
Friedländer Annulation 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl compoundPolysubstituted quinolinesGood to Excellent[3]High versatility in substitution patterns, milder conditions.[2][8]Requires access to often less readily available 2-aminoaryl carbonyls.
Doebner-von Miller Anilines, α,β-Unsaturated carbonyl compound2- and/or 4-Substituted quinolinesModerate to Good[3]Utilizes readily available starting materials.[1][4]Harsh reaction conditions, potential for side reactions and polymerization.[15]

The Role of Methylquinoline-3-Carbaldehydes in Drug Discovery

The strategic placement of both a methyl group and a reactive carbaldehyde function on the quinoline scaffold makes these compounds highly valuable in the synthesis of diverse molecular architectures for drug discovery. The methyl group can influence the lipophilicity, metabolic stability, and binding interactions of a molecule, while the carbaldehyde group serves as a versatile handle for a wide range of chemical transformations, including the formation of Schiff bases, hydrazones, and various heterocyclic rings.[1][16][17]

Derivatives of methylquinoline-3-carbaldehydes have been investigated for a range of biological activities, including:

  • Anticancer Activity: Numerous studies have explored the cytotoxic effects of quinoline-3-carbaldehyde derivatives against various cancer cell lines.[1][18][19] The ability to readily modify the 3-carbaldehyde position allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents. Derivatives of methylquinoline-3-carbaldehydes have shown promising activity against a range of bacteria and fungi.[20][21][22][23]

  • Anti-inflammatory and Other Activities: The versatile quinoline scaffold has also been explored for its potential in developing anti-inflammatory, antiviral, and other therapeutic agents.[24]

Modern Synthetic Developments and Future Outlook

While the classical methods for synthesizing methylquinoline-3-carbaldehydes remain relevant, modern organic synthesis has focused on developing more efficient, selective, and environmentally friendly approaches.

  • Catalyst Development: The evolution of catalysts for the Friedländer and Doebner-von Miller reactions has led to improved yields and regioselectivity under milder conditions.[8][25][26]

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in Vilsmeier-Haack and other quinoline syntheses.[10][13]

  • Green Chemistry Approaches: The development of "green" synthetic methods, such as the use of recyclable solvents like PEG 400, is an active area of research aimed at reducing the environmental impact of quinoline synthesis.[19][27]

The future of methylquinoline-3-carbaldehyde chemistry lies in the continued development of novel, efficient, and sustainable synthetic methods, as well as the further exploration of their potential in medicinal chemistry. The ability to precisely control the substitution pattern on the quinoline ring will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

Visualizing the Synthetic Pathways

Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_synthesis Quinoline Synthesis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier Intermediate Cyclization/ Formylation Intermediate Acetanilide N-Aryl(methyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent Product 2-Chloro-methylquinoline- 3-carbaldehyde Intermediate->Product Workup

Caption: General workflow for the Vilsmeier-Haack synthesis of 2-chloro-methylquinoline-3-carbaldehydes.

Friedländer Annulation Mechanism

Friedlander AminoAldehyde 2-Amino-methyl- benzaldehyde AldolAdduct Aldol Adduct AminoAldehyde->AldolAdduct + α-Methylene Carbonyl (Base/Acid Catalyst) MethyleneCompound α-Methylene Carbonyl MethyleneCompound->AldolAdduct Enone Enone Intermediate AldolAdduct->Enone - H₂O Cyclized Cyclized Intermediate Enone->Cyclized Intramolecular Condensation Quinoline Methylquinoline Derivative Cyclized->Quinoline - H₂O

Caption: Simplified mechanism of the Friedländer synthesis of methylquinolines.

Doebner-von Miller Reaction Overview

Doebner_von_Miller Toluidine Toluidine Adduct Michael Adduct Toluidine->Adduct + α,β-Unsaturated Carbonyl (Strong Acid) UnsaturatedCarbonyl α,β-Unsaturated Aldehyde/Ketone UnsaturatedCarbonyl->Adduct CyclizedIntermediate Cyclized Dihydroquinoline Adduct->CyclizedIntermediate Acid-catalyzed Cyclization Methylquinoline Methylquinoline CyclizedIntermediate->Methylquinoline Oxidation

Caption: Overview of the Doebner-von Miller reaction for the synthesis of methylquinolines.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Vilsmeier-Haack Synthesis Protocol for 7-Methylquinoline-3-carbaldehyde Scaffolds

Executive Summary The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction—specifically the Meth-Cohn variation—is a cornerstone methodology in heterocyclic medicinal chemistry. This application note p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of quinoline-3-carbaldehydes via the Vilsmeier-Haack reaction—specifically the Meth-Cohn variation—is a cornerstone methodology in heterocyclic medicinal chemistry. This application note provides an in-depth, self-validating protocol for the synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde , which serves as the obligate Vilsmeier-Haack precursor to 7-methylquinoline-3-carbaldehyde and its downstream derivatives [1]. We detail the mechanistic causality, precise stoichiometric requirements, and critical process parameters (CPPs) necessary to achieve high-yield, reproducible cyclization.

Mechanistic Rationale & Regioselectivity

The Vilsmeier-Haack cyclization of acetanilides is a cascade reaction driven by the highly electrophilic chloromethyleneiminium ion (Vilsmeier reagent). Understanding the causality behind the molecular transformations is critical for troubleshooting and scale-up.

  • Reagent Formation: The reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is highly exothermic. Strict temperature control (0 °C) is required to prevent the thermal degradation of the iminium species into dimethylamine hydrochloride and carbon monoxide.

  • Regioselectivity (The Causality of the 7-Methyl Isomer): When N-(3-tolyl)acetamide is introduced, the acetamido group strongly activates the aromatic ring. Electrophilic attack by the first equivalent of the Vilsmeier reagent occurs preferentially at the para position relative to the acetamido group. The alternative ortho attack is sterically hindered by the adjacent methyl group, ensuring high regioselectivity for the 7-methyl isomer over the 5-methyl isomer.

  • Double Formylation and Cyclization: The Meth-Cohn synthesis is unique as it requires a second equivalent of the Vilsmeier reagent to attack the activated methyl group of the acetamide moiety. Subsequent intramolecular cyclization, followed by chlorination mediated by the excess POCl₃, constructs the pyridine ring to yield the 2-chloroquinoline core[2].

Mechanism DMF DMF + POCl3 (Precursors) Vilsmeier Chloromethyleneiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0 °C, 30 min Intermediate Bis-formylated Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack (Double Formylation) Acetanilide N-(3-Tolyl)acetamide (Substrate) Acetanilide->Intermediate Cyclization Intramolecular Cyclization & Chlorination Intermediate->Cyclization Heat (80-90 °C) Product 2-Chloro-7-methylquinoline- 3-carbaldehyde Cyclization->Product Aqueous Quench (Hydrolysis)

Figure 1: Mechanistic pathway of the Meth-Cohn Vilsmeier-Haack quinoline synthesis.

Stoichiometry and Reagent Data

To establish a self-validating system, precise stoichiometric ratios must be maintained. While the theoretical reaction requires 2.5 equivalents of the Vilsmeier reagent, a large excess of POCl₃ (7.0 eq) is utilized. This excess acts simultaneously as the chlorinating agent, the formylating activator, and the primary reaction solvent, maintaining a fluid state during the high-temperature cyclization step[3].

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole in Synthesis
N-(3-Tolyl)acetamide 149.191.0 eq10.0 mmol1.49 gPrimary Substrate
N,N-Dimethylformamide (DMF) 73.093.0 eq30.0 mmol2.3 mLFormylating Agent
Phosphorus Oxychloride (POCl₃) 153.337.0 eq70.0 mmol6.5 mLActivator / Solvent / Chlorinator
2-Chloro-7-methylquinoline-3-carbaldehyde 205.64N/AExpected: ~7.5 mmol~1.54 g (75% Yield)Target Product

Validated Experimental Protocol

The following methodology provides a step-by-step workflow for the synthesis and isolation of the target scaffold.

Workflow Step1 1. Reagent Prep Cool DMF to 0°C Dropwise POCl3 Step2 2. Addition Add N-(3-Tolyl)acetamide Stir 30 min Step1->Step2 Step3 3. Cyclization Heat to 80-90°C for 12-15h Step2->Step3 Step4 4. Quenching Pour onto crushed ice Stir vigorously Step3->Step4 Step5 5. Isolation Filter, wash, and recrystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis protocol.

Step 1: Vilsmeier Reagent Preparation
  • Equip a thoroughly dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add 2.3 mL (30 mmol) of anhydrous DMF to the flask and cool to 0 °C using an ice-salt bath.

  • Place 6.5 mL (70 mmol) of POCl₃ into the dropping funnel. Add the POCl₃ dropwise to the stirring DMF over a period of 30 minutes.

    • In-Process Control (IPC): The mixture will turn into a pale yellow, viscous liquid (the Vilsmeier adduct). Ensure the internal temperature does not exceed 5 °C.

Step 2: Substrate Addition
  • Maintain the temperature at 0 °C.

  • Slowly add 1.49 g (10 mmol) of solid N-(3-tolyl)acetamide to the Vilsmeier reagent in small portions over 15 minutes.

  • Allow the mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the initial iminium intermediate.

Step 3: High-Temperature Cyclization
  • Remove the ice bath and gradually heat the reaction mixture to 80–90 °C using an oil bath.

  • Maintain heating and vigorous stirring for 12 to 15 hours.

    • Causality Note: This extended heating period provides the necessary activation energy for the sterically demanding intramolecular cyclization step.

  • Monitor reaction completion via TLC (Eluent: 3:1 Petroleum Ether/Ethyl Acetate).

Step 4: Hydrolytic Quenching
  • Cool the reaction mixture to room temperature.

  • Slowly pour the viscous, dark mixture onto 100 g of vigorously stirred crushed ice.

    • Expert Insight: The quench must be performed on crushed ice, not liquid water, to safely dissipate the massive heat of hydrolysis generated by unreacted POCl₃ and to prevent the degradation of the newly formed aldehyde group.

  • Stir the aqueous suspension for 30–45 minutes until the intermediate iminium salts are fully hydrolyzed to the aldehyde, precipitating as a pale yellow/white solid.

Step 5: Isolation and Purification
  • Collect the precipitated solid via vacuum filtration.

  • Wash the filter cake extensively with cold distilled water (3 × 20 mL) to remove residual phosphoric and hydrochloric acids.

  • Dry the crude product under a vacuum.

  • Purify by recrystallization from a mixture of petroleum ether and ethyl acetate to yield pure 2-chloro-7-methylquinoline-3-carbaldehyde[4].

Note on Dehalogenation: If the strictly 2-unsubstituted 7-methylquinoline-3-carbaldehyde is required for downstream applications, subject the purified 2-chloro derivative to catalytic hydrogenation (Pd/C, H₂, in ethanol with a mild base like triethylamine) or zinc-mediated reduction.

References

  • "2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline" Molbank (2013). URL:[Link]

  • "2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications" Semantic Scholar (Review). URL:[Link]

  • Subashini, R., et al. "2-Chloro-7-methylquinoline-3-carbaldehyde" Acta Crystallographica Section E: Structure Reports Online (2010). URL:[Link]

Application

Advanced In Vitro Antimicrobial Profiling of 7-Methylquinoline-3-carbaldehyde and Its Derivatives

Pharmacological Rationale & Chemical Dynamics The quinoline scaffold is a privileged structure in anti-infective drug discovery, renowned for its ability to intercalate DNA and inhibit bacterial DNA gyrase and topoisomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Rationale & Chemical Dynamics

The quinoline scaffold is a privileged structure in anti-infective drug discovery, renowned for its ability to intercalate DNA and inhibit bacterial DNA gyrase and topoisomerase IV[1]. Within this chemical family, 7-Methylquinoline-3-carbaldehyde (7-MQC) and its halogenated analogs (e.g., 2-chloro-7-methylquinoline-3-carbaldehyde) serve as highly versatile synthons[2].

The C3-carbaldehyde moiety is highly reactive, making it an ideal precursor for synthesizing Schiff bases, hydrazones, and imidazole derivatives[1],[2]. When these 7-MQC derivatives are complexed with transition metals (such as Cu(II), Co(II), Ni(II), or Zn(II)), their lipophilicity significantly increases. This enhanced lipophilicity facilitates deeper penetration through the lipid layers of bacterial cell membranes, amplifying their bactericidal efficacy[3].

To accurately evaluate these compounds, the following protocols have been engineered to ensure chemical integrity, eliminate false positives, and provide a self-validating framework for in vitro antimicrobial screening.

Workflow A Compound Prep (7-MQC in DMSO) B Primary Screen (Disc Diffusion) A->B C Quantitative Assay (MIC / MBC) B->C D Mechanistic Profiling (Time-Kill Kinetics) C->D

Sequential in vitro antimicrobial screening workflow for 7-MQC derivatives.

Compound Preparation and Quality Control

Aldehydes like 7-MQC are susceptible to autoxidation, converting to carboxylic acids upon prolonged exposure to atmospheric oxygen and light. Using degraded compounds is the leading cause of false-negative antimicrobial data.

Step-by-Step Preparation:

  • Purity Verification (Self-Validation): Prior to assay initiation, run a rapid Thin-Layer Chromatography (TLC) or LC-MS to confirm the absence of the oxidized carboxylic acid byproduct.

  • Solubilization: Weigh the 7-MQC derivative and dissolve it in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution. Causality: Quinoline derivatives are highly hydrophobic; aqueous buffers will cause immediate precipitation.

  • Storage: Aliquot the stock into amber glass vials, purge with nitrogen gas, and store at -20°C.

Primary Screening: Standardized Agar Well Diffusion Assay

While diffusion assays cannot determine exact inhibitory concentrations due to the variable diffusion coefficients of lipophilic quinolines in agar, they provide a rapid, binary (active/inactive) assessment to filter out inactive derivatives.

Methodology:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus or E. coli) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Plate Seeding: Dip a sterile cotton swab into the suspension and streak evenly across a Mueller-Hinton Agar (MHA) plate in three directions to ensure confluent growth.

  • Well Creation: Using a sterile 6 mm cork borer, punch wells into the agar.

  • Compound Application: Dispense 50 µL of the diluted 7-MQC derivative (e.g., 100 µg/mL in 1% DMSO) into the test wells.

  • Validation Controls:

    • Positive Control: Ciprofloxacin (5 µ g/well ) to validate plate susceptibility.

    • Negative Control: 1% DMSO in sterile water to prove the solvent is not causing the inhibition zone.

  • Incubation & Readout: Incubate at 37°C for 18-24 hours. Measure the zone of inhibition (ZOI) in millimeters using a digital caliper.

Quantitative Profiling: Resazurin-Assisted Microdilution (MIC & MBC)

To overcome the subjective visual interpretation of turbidity—especially with colored transition metal complexes of 7-MQC[3]—this protocol utilizes Resazurin (Alamar Blue) as a metabolic indicator.

Methodology (MIC):

  • Plate Setup: In a sterile 96-well, flat-bottom microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to columns 2–12.

  • Serial Dilution: Add 200 µL of the 7-MQC working solution (e.g., 256 µg/mL) to column 1. Transfer 100 µL from column 1 to column 2, mix by pipetting, and continue twofold serial dilutions up to column 10. Discard 100 µL from column 10.

  • Inoculation: Add 100 µL of bacterial suspension ( 5×105 CFU/mL final concentration) to columns 1–11.

  • Self-Validating Controls:

    • Column 11 (Growth Control): Broth + Bacteria + 1% DMSO (Ensures bacteria grow normally in the solvent vehicle).

    • Column 12 (Sterility Control): Broth + 1% DMSO only (Ensures media is not contaminated).

  • Incubation: Incubate the plate at 37°C for 16 hours.

  • Resazurin Addition: Add 30 µL of 0.015% aqueous resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is the lowest concentration well that remains blue (metabolically inactive/dead bacteria). Pink wells indicate viable, respiring bacteria.

Methodology (MBC): Causality: The MIC only proves growth inhibition (bacteriostatic). To prove bactericidal activity (killing), the Minimum Bactericidal Concentration (MBC) must be established.

  • Aspirate 10 µL from the MIC well and the three preceding (higher concentration) blue wells.

  • Spot onto drug-free MHA plates and incubate for 24 hours at 37°C.

  • The MBC is the lowest concentration that yields no colony growth (≥99.9% kill).

Mechanistic Assays & Target Validation

Quinoline derivatives are heavily implicated in combatting antimicrobial resistance (AMR) by targeting DNA replication machinery and inducing oxidative stress[4].

MOA cluster_0 Primary Intracellular Targets MQC 7-Methylquinoline-3-carbaldehyde Derivatives TGT1 DNA Gyrase / Topo IV Inhibition MQC->TGT1 TGT2 Transition Metal Chelation (Cu, Zn, Co) MQC->TGT2 EFF1 DNA Supercoiling Arrest TGT1->EFF1 EFF2 Oxidative Stress Induction TGT2->EFF2 OUT Bactericidal Effect (Cell Death) EFF1->OUT EFF2->OUT

Proposed dual-action antimicrobial mechanism of 7-MQC and its Schiff base derivatives.

Time-Kill Kinetics

To determine whether a 7-MQC derivative is time-dependent or concentration-dependent:

  • Prepare flasks containing MHB with the compound at 1×, 2×, and 4× MIC.

  • Inoculate with 1×106 CFU/mL of the test pathogen.

  • Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours.

  • Serially dilute the aliquots in PBS and plate on MHA. Count CFUs after 24h incubation. A ≥3log10​ decrease in CFU/mL confirms a potent bactericidal mechanism.

Quantitative Data Summary

The following table synthesizes representative in vitro antimicrobial data for various 7-MQC derivatives based on recent literature parameters[1],[4],[3],[2].

Compound ClassTarget PathogenMIC Range (µg/mL)Pharmacological Notes
7-MQC Schiff Bases S. aureus (MRSA)16 - 32Metal chelation (Zn/Cu) reduces polarity, enhancing cell wall penetration.
7-MQC Hydrazones E. coli8 - 64Forms stable hydrogen bonds with ARG132 in the DNA Topoisomerase IV active site.
2-Chloro-7-MQC Imidazoles P. aeruginosa32 - 128Halogenation at C2 improves resistance to bacterial efflux pumps.
7-MQC Metal Complexes B. subtilis4 - 16Octahedral geometry of the complex induces severe oxidative membrane damage.

References

  • Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives - PubMed. nih.gov.[Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. nih.gov.[Link]

  • Synthesis, Characterization and Antimicrobial Activity of Transition Metal Complexes of [NN] Donor Benzenesulfonamide Based Schiff Bases | Asian Journal of Chemistry. asianpubs.org.[Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives Based on 2-chloro-7-methyl-3-formylquinoline - ResearchGate. researchgate.net.[Link]

Sources

Method

Application Note: 7-Methylquinoline-3-carbaldehyde in Drug Discovery Pipelines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale As drug discovery pipelines increasing...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

As drug discovery pipelines increasingly pivot toward highly functionalized, privileged scaffolds to combat antimicrobial resistance and complex parasitic infections, the quinoline nucleus remains a cornerstone of medicinal chemistry. Specifically, 7-Methylquinoline-3-carbaldehyde (7-MQC) and its halogenated precursor, 2-Chloro-7-methylquinoline-3-carbaldehyde (CAS: 68236-21-5) , offer an unparalleled balance of synthetic versatility and favorable physicochemical properties .

The strategic value of this scaffold lies in its specific structural features:

  • The 3-Carbaldehyde Group: Acts as a highly reactive electrophilic center. It facilitates rapid downstream functionalization via Knoevenagel condensations, reductive aminations, and conversion to alkynes/azides for Click Chemistry, allowing for rapid library generation.

  • The 7-Methyl Substitution: Modulates the partition coefficient (LogP) of the molecule. Increased lipophilicity is critical for passive diffusion across dense lipid barriers, such as the Plasmodium falciparum-infected erythrocyte membrane or Gram-negative bacterial cell walls.

  • The 2-Chloro Moiety (in precursors): Serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), enabling the introduction of amines, phenoxy groups, or hydrazines to create diverse molecular hybrids.

Key Applications in Drug Discovery

Antimalarial Lead Generation (Targeting Pf HAP)

Plasmodium falciparum Histo-Aspartic Protease (HAP) is a critical enzyme responsible for hemoglobin degradation in the malaria parasite. Inhibiting this enzyme starves the parasite of essential amino acids. 7-MQC derivatives, particularly 2-phenoxy-substituted variants, exhibit potent binding affinities to Pf HAP. The 7-methyl group enhances hydrophobic interactions within the binding pocket, while the quinoline core undergoes π-π stacking with the target residues Asp215 and His32, effectively locking the enzyme in an inactive conformation .

Antibacterial Molecular Hybrids

The rise of multidrug-resistant (MDR) bacteria necessitates the development of hybrid molecules that combine two distinct pharmacophores. 7-MQC is frequently utilized to synthesize triazole-quinoline and imidazole-quinoline conjugates . By reducing the 3-carbaldehyde to an alcohol, chlorinating it, and substituting it with an azide, researchers can perform Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to append broad-spectrum antibacterial triazole motifs.

Workflow N1 m-Toluidine / Acetanilide (Starting Material) N2 Vilsmeier-Haack Formylation (POCl3, DMF, 80°C) N1->N2 Cyclization & Formylation N3 2-Chloro-7-methylquinoline-3-carbaldehyde (Key Scaffold) N2->N3 Isolation N4 CuAAC Click Chemistry (Azide + Alkyne, Cu(I)) N3->N4 Pathway A N5 Knoevenagel / Hydrazone Condensation N3->N5 Pathway B N6 Triazole-Quinoline Hybrids (Antibacterial Leads) N4->N6 Lead Gen N7 Phenoxy-Quinoline Derivatives (Antimalarial Leads) N5->N7 Lead Gen

Workflow of 7-MQC functionalization from synthesis to lead generation in drug discovery.

Quantitative Data Summary

The following table summarizes the biological efficacy of various 7-MQC derivatives across different drug discovery pipelines, highlighting how specific structural modifications dictate the target organism and potency.

Derivative ClassTarget Organism / EnzymeKey Structural ModificationEfficacy Metric (MIC / Affinity)
Triazole-Quinoline Hybrid Staphylococcus aureus (Gram +)CuAAC click at C3 positionMIC: 25 µg/mL
Triazole-Quinoline Hybrid Pseudomonas aeruginosa (Gram -)CuAAC click at C3 positionMIC: 25 µg/mL
Imidazole-Quinoline Bacillus subtilisImidazole conjugationMIC: 1.6 µM
Phenoxy-Quinoline Plasmodium falciparum (HAP)2-phenoxy substitutionHigh Binding Affinity (π-π stacking)

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

Causality & Rationale: The Vilsmeier-Haack reaction is employed because the in situ generated chloromethyleneiminium ion (Vilsmeier reagent) acts as a highly electrophilic species. It orchestrates a dual functionalization: cyclization of the N-(3-tolyl)acetamide to form the quinoline core, and simultaneous formylation at the electron-rich C3 position. The reaction must be quenched on ice to carefully hydrolyze the iminium intermediate to the desired aldehyde without over-oxidizing the product .

Step-by-Step Methodology:

  • Reagent Preparation: Cool a round-bottom flask containing N,N-dimethylformamide (DMF) (2.3 mL, 30 mmol) to 0°C (273 K) using an ice bath.

  • Vilsmeier Complex Formation: Dropwise, add phosphorus oxytrichloride (POCl₃) (6.5 mL, 70 mmol) under continuous magnetic stirring. Maintain 0°C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Slowly add N-(3-tolyl)acetamide (1.49 g, 10 mmol) to the chilled complex.

  • Cyclization & Formylation: Remove the ice bath and heat the reaction mixture to 80°C (353 K) for 15 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).

  • Quenching: Carefully pour the hot mixture onto 100 g of crushed ice with vigorous stirring. This step hydrolyzes the iminium salt to the carbaldehyde.

  • Isolation: Collect the precipitated white solid via vacuum filtration. Wash thoroughly with cold distilled water to remove residual acid.

  • Purification: Recrystallize the crude product from a petroleum ether/ethyl acetate mixture to yield pure 2-Chloro-7-methylquinoline-3-carbaldehyde.

Protocol B: One-Pot Synthesis of Triazole-Quinoline Hybrids via CuAAC

Causality & Rationale: Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is selected for its absolute regioselectivity, yielding exclusively the 1,4-disubstituted 1,2,3-triazole. Sodium ascorbate is utilized to reduce Cu(II) from CuSO₄ to the catalytically active Cu(I) state in situ. This continuous regeneration prevents the oxidative homocoupling of alkynes (Glaser coupling) that typically plagues standard copper-catalyzed reactions .

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-chloro-3-(chloromethyl)-7-methylquinoline (0.904 g, 4 mmol) and potassium iodide (0.766 g, 4.6 mmol) in 15 mL of acetone. Reflux for 1.5 hours to convert the alkyl chloride to a more reactive alkyl iodide via the Finkelstein reaction. Cool to room temperature.

  • One-Pot Assembly: To the cooled mixture, add sodium azide (NaN₃) (0.28 g, 4.4 mmol) and the desired terminal alkyne (e.g., 1-nitro-4-(prop-2-ynyloxy)benzene, 4.4 mmol).

  • Catalyst Generation: Add copper sulphate (CuSO₄) (0.996 g, 4 mmol) followed by sodium ascorbate (0.396 g, 2 mmol) dissolved in 10 mL of distilled water. The solution will shift in color as Cu(I) is generated.

  • Cycloaddition: Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Workup: Extract the aqueous layer with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude hybrid molecule via silica gel column chromatography to obtain the final antibacterial lead compound.

Mechanism of Action Visualization

Pathway M1 7-MQC Derivative (Ligand) M2 Lipid Membrane Permeation (Driven by 7-Methyl LogP) M1->M2 M3 Target: Pf Histo-Aspartic Protease (HAP) M2->M3 M4 Active Site Binding (Asp215 & His32 Interaction) M3->M4 M5 Inhibition of Hemoglobin Degradation M4->M5 M6 Parasite Starvation & Death M5->M6

Mechanism of Plasmodium falciparum HAP inhibition by lipophilic 7-MQC derivatives.

References

  • Subashini, R., & Nawaz Khan, F. (2010). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2721. URL:[Link]

  • Upadhyay, A., et al. (2013). 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline. Molbank, 2013(2), M797. URL:[Link]

  • Vitale, P., et al. (2020). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 25(21), 5114. URL:[Link]

  • Ojo, et al. (2022). Plasmodium falciparum Histo-Aspartic Protease (HAP) inhibitor: To synthesize, evaluate and dock 2-(2-benzoyl-4-methylphenoxy)quinoline-3-carbaldehyde. Longdom Publishing. URL:[Link]

Application

Application Notes and Protocols for the Catalytic Reduction of 7-Methylquinoline-3-carbaldehyde

Introduction: The Significance of 7-Methyl-3-quinolinemethanol in Medicinal Chemistry The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 7-Methyl-3-quinolinemethanol in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted reduction of functional groups on this heterocyclic system is a critical step in the synthesis of novel drug candidates. Specifically, the conversion of 7-Methylquinoline-3-carbaldehyde to (7-methylquinolin-3-yl)methanol represents a key transformation, yielding a primary alcohol that can serve as a versatile intermediate for further derivatization. This alcohol moiety can be engaged in esterification, etherification, or other coupling reactions to explore structure-activity relationships in drug discovery programs. The primary challenge in this transformation lies in the chemoselective reduction of the aldehyde group in the presence of the readily reducible quinoline ring. This guide provides an in-depth analysis of catalytic methods to achieve this selective reduction, offering detailed protocols for researchers in organic synthesis and drug development.

Strategic Approaches to the Catalytic Reduction of 7-Methylquinoline-3-carbaldehyde

The selective reduction of the aldehyde functionality in 7-Methylquinoline-3-carbaldehyde can be approached through two primary catalytic strategies: Transfer Hydrogenation and Direct Catalytic Hydrogenation . The choice between these methods depends on the desired selectivity, available equipment, and the scale of the reaction.

Transfer Hydrogenation: A Mild and Selective Approach

Transfer hydrogenation is a powerful technique that utilizes a hydrogen donor molecule in the presence of a transition metal catalyst. This method often offers excellent chemoselectivity for the reduction of aldehydes and ketones without affecting more resilient functional groups or aromatic systems.[1] For the reduction of 7-Methylquinoline-3-carbaldehyde, transfer hydrogenation is a highly recommended strategy due to its mild reaction conditions and high selectivity.

Causality of Experimental Choices:

  • Hydrogen Source: Isopropanol and formic acid are common and effective hydrogen donors.[2][3] Isopropanol is often favored for its low cost and benign nature, with the reaction being driven by the removal of the acetone byproduct. Formic acid can also be highly effective, decomposing to H₂ and CO₂ in the presence of a suitable catalyst.

  • Catalyst: Ruthenium and cobalt complexes are particularly effective for transfer hydrogenation.[3][4] For instance, complexes like [RuCl₂(p-cymene)]₂ are known to efficiently catalyze the reduction of aromatic and heteroaromatic aldehydes.[4]

  • Base: The presence of a mild base, such as potassium carbonate or sodium isopropoxide, is often required to facilitate the catalytic cycle.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Transfer Hydrogenation using Isopropanol

This protocol details a robust and selective method for the reduction of 7-Methylquinoline-3-carbaldehyde to (7-methylquinolin-3-yl)methanol using a commercially available ruthenium catalyst and isopropanol as the hydrogen source.

Materials:

  • 7-Methylquinoline-3-carbaldehyde

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Isopropanol (i-PrOH)

  • Anhydrous Toluene

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Ruthenium catalysts can be toxic; handle with care.

Experimental Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Methylquinoline-3-carbaldehyde (1.0 eq).

  • Add anhydrous toluene (10 mL/mmol of substrate).

  • Add [RuCl₂(p-cymene)]₂ (0.5 mol%) and potassium carbonate (10 mol%).

  • Add anhydrous isopropanol (20 mL/mmol of substrate).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the solvents.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure (7-methylquinolin-3-yl)methanol.

Characterization:

  • The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Direct Catalytic Hydrogenation: A Classic but Potentially Less Selective Method

Direct catalytic hydrogenation involves the use of molecular hydrogen (H₂) gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney Nickel.[5] While this is a common method for reductions, achieving high chemoselectivity for the aldehyde group in the presence of the quinoline ring can be challenging. The quinoline ring is susceptible to hydrogenation, which can lead to the formation of tetrahydroquinoline byproducts.[6][7] However, under carefully controlled, mild conditions, selective reduction of the aldehyde is possible.

Causality of Experimental Choices:

  • Catalyst: Pd/C is a widely used and effective hydrogenation catalyst.[8] The choice of catalyst support and metal loading can influence selectivity.

  • Hydrogen Pressure: Lower hydrogen pressures (e.g., 1-5 atm) are generally preferred to minimize the reduction of the quinoline ring.

  • Temperature: The reaction is typically carried out at or slightly above room temperature to favor the reduction of the more reactive aldehyde group.

  • Solvent: Protic solvents like ethanol or methanol are commonly used for hydrogenation reactions.

Protocol 2: Direct Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the selective reduction of 7-Methylquinoline-3-carbaldehyde using H₂ gas and a Pd/C catalyst under mild conditions.

Materials:

  • 7-Methylquinoline-3-carbaldehyde

  • 10% Palladium on activated carbon (Pd/C)

  • Anhydrous Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with a balloon or a hydrogenation apparatus

  • Celite

Safety Precautions:

  • Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area away from ignition sources.

  • Palladium on carbon can be pyrophoric when dry and exposed to air. Handle with care, preferably under an inert atmosphere or as a slurry.

Experimental Procedure:

  • To a hydrogenation flask, add 7-Methylquinoline-3-carbaldehyde (1.0 eq).

  • Add anhydrous ethanol (20 mL/mmol of substrate).

  • Carefully add 10% Pd/C (5 mol% Pd).

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas (from a balloon or a pressurized source). Repeat this cycle three times.

  • Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (1 atm).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Data Presentation and Comparison

ParameterTransfer Hydrogenation (Protocol 1)Direct Catalytic Hydrogenation (Protocol 2)
Catalyst [RuCl₂(p-cymene)]₂10% Pd/C
Hydrogen Source IsopropanolH₂ gas
Temperature Reflux (85-90 °C)Room Temperature
Pressure Atmospheric1 atm
Selectivity High for aldehyde reductionModerate to high (condition dependent)
Key Advantage Excellent chemoselectivity, mild conditionsReadily available catalyst and H₂ source
Potential Drawback Cost of ruthenium catalystPotential for quinoline ring reduction

Visualizing the Transformation

Reaction Scheme

Caption: Catalytic reduction of 7-Methylquinoline-3-carbaldehyde.

Experimental Workflow

G start Start: Mix Reactant, Catalyst, Solvent reaction Reaction under Controlled Conditions (Heat/H2 Pressure) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end_node End: Pure Product characterization->end_node

Caption: General experimental workflow for catalytic reduction.

Conclusion and Future Perspectives

The catalytic reduction of 7-Methylquinoline-3-carbaldehyde to (7-methylquinolin-3-yl)methanol is a crucial transformation for the synthesis of novel quinoline-based compounds with potential therapeutic applications. While both transfer hydrogenation and direct catalytic hydrogenation can be employed, transfer hydrogenation with a ruthenium catalyst generally offers superior chemoselectivity, minimizing the undesired reduction of the quinoline ring. The provided protocols serve as a starting point for researchers, and optimization of reaction conditions may be necessary depending on the specific substrate and desired scale. Future research in this area could focus on the development of even more selective and sustainable catalytic systems, such as those based on earth-abundant metals or biocatalysis, to further enhance the efficiency and environmental friendliness of this important chemical transformation.

References

  • ResearchGate. (n.d.). The heterogeneous catalytic reduction of aldehydes to alcohols using Ni-nanoparticles (10 mol %) a. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective hydrogenation of quinolines and other N-heterocycle.... Retrieved from [Link]

  • ACS Publications. (2026, January 21). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters. Retrieved from [Link]

  • ACS Publications. (2012, September 30). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts. Retrieved from [Link]

  • ACS Publications. (2025, August 5). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023, February 17). Asymmetric Reduction of Quinolines: A Competition between Enantioselective Transfer Hydrogenation and Racemic Borane Catalysis | The Journal of Organic Chemistry. Retrieved from [Link]

  • PMC. (n.d.). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Retrieved from [Link]

  • ACS Publications. (2012, September 30). An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts | Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2024, February 20). Chemoselective Heterogeneous Hydrogenation of Sulfur Containing Quinolines under Mild Conditions | Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). Activity of the catalysts for the hydrogenation of quinoline. Reaction.... Retrieved from [Link]

  • Taylor & Francis. (2013, August 27). Pd-Catalyzed Reduction of Aldehydes to Alcohols Using Formic Acid as the Hydrogen Donor: Synthetic Communications: Vol 44, No 2. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Reduction of Aldehydes. Retrieved from [Link]

  • PMC. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Retrieved from [Link]

  • RSC Publishing. (2025, February 26). Successive energy-transfer catalytic dearomative reactions of quinolines with bicyclo[1.1.0]butanes for the synthesis of pyridine-fused 3D complicated molecules. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. Retrieved from [Link]

  • ScienceDirect. (2010, February 4). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Retrieved from [Link]

  • PMC. (n.d.). Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis. Retrieved from [Link]

  • AperTO. (2026, January 22). Transfer Hydrogenation. Retrieved from [Link]

  • ACS Publications. (2022, December 22). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation | Journal of the American Chemical Society. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Retrieved from [Link]

  • PMC. (n.d.). 2-Chloro-7-methylquinoline-3-carbaldehyde. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions - Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • University of Waikato Research Commons. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]

  • PubMed. (2022, January 15). A regioselective synthesis of 7-methyl juglone and its derivatives. Retrieved from [Link]

  • MDPI. (2022, August 26). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Auto-Oxidation of 7-Methylquinoline-3-carbaldehyde

Introduction Welcome to the technical support center for 7-Methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 7-Methylquinoline-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. As a heterocyclic aromatic aldehyde, 7-Methylquinoline-3-carbaldehyde is susceptible to auto-oxidation, a process that can compromise the integrity of your experiments and the quality of your products. This document provides in-depth troubleshooting advice and frequently asked questions to help you effectively prevent and manage its degradation during storage and handling. Our goal is to ensure the long-term stability and reliability of this crucial reagent in your research endeavors.

Troubleshooting Guide: Addressing Specific Degradation Issues

This section is structured to help you diagnose and resolve common problems encountered with the storage and use of 7-Methylquinoline-3-carbaldehyde.

Problem 1: I've noticed a yellowing of my solid 7-Methylquinoline-3-carbaldehyde sample over time. What's happening?

Answer: The yellowing of your sample is a classic indicator of oxidation. The aldehyde group (-CHO) is being converted to the corresponding carboxylic acid, 7-methylquinoline-3-carboxylic acid. This transformation is a common issue with many aldehydes when they are exposed to atmospheric oxygen. Even seemingly stable solids can oxidize on the surface.

Immediate Actions:

  • Assess the Extent of Oxidation: A slight color change may indicate minimal surface oxidation. However, significant discoloration suggests more widespread degradation.

  • Consider Purification: If the purity of your compound is critical for your application, purification is recommended. Column chromatography on silica gel can be effective for separating the aldehyde from the more polar carboxylic acid impurity.[1]

Long-Term Prevention:

  • Inert Atmosphere Storage: The most effective preventative measure is to store the solid under an inert atmosphere. This can be achieved by blanketing the compound with an inert gas like argon or nitrogen before sealing the container.

  • Refrigeration: Store the container in a cool, dark place. Refrigeration at 2-8°C is highly recommended to slow down the oxidation rate.[2][3]

Problem 2: My analytical results (NMR, HPLC) show an unexpected peak that I suspect is an impurity. How can I confirm it's an oxidation product?

Answer: The appearance of a new, more polar peak in your analytical data is a strong indication of oxidation to the carboxylic acid.

Troubleshooting Steps:

  • Characterization of the Impurity:

    • HPLC-MS: This is a powerful technique to identify the impurity. The mass of the impurity should correspond to the addition of an oxygen atom to your starting material (molecular weight of 7-Methylquinoline-3-carbaldehyde + 16 amu).

    • ¹H NMR: In the proton NMR spectrum, the aldehyde proton peak (typically around 9-10 ppm) will decrease in intensity, while a new, broad peak corresponding to the carboxylic acid proton may appear further downfield (often >10 ppm). The aromatic protons will also likely experience a slight shift.

  • Forced Degradation Study: To definitively confirm the identity of the degradation product, you can perform a controlled forced degradation study.[4][5]

    • Protocol: Dissolve a small amount of your pure 7-Methylquinoline-3-carbaldehyde in a suitable solvent and expose it to an oxidizing agent (e.g., a dilute solution of hydrogen peroxide).[5]

    • Analysis: Analyze the stressed sample by HPLC or NMR. The peak corresponding to the impurity in your stored sample should increase in intensity in the stressed sample, confirming its identity as an oxidation product.

Problem 3: I need to store 7-Methylquinoline-3-carbaldehyde in a solvent for my experiments. Which solvent is best, and what precautions should I take?

Answer: Storing aldehydes in solution can accelerate degradation if not done correctly. The choice of solvent and storage conditions are critical.

Recommendations:

  • Solvent Selection: Use dry, peroxide-free aprotic solvents. Anhydrous acetonitrile or toluene are generally good choices. Avoid alcohols, as they can form hemiacetals and acetals with the aldehyde. Ensure the solvent is of high purity to prevent reactions with impurities.

  • Inert Atmosphere is Crucial: Before dissolving your compound, thoroughly degas the solvent to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes. Prepare and store the solution under an inert atmosphere.

  • Storage Conditions: Store the solution in a tightly sealed amber vial to protect it from light and air.[4] Refrigerate at 2-8°C. For long-term storage, consider storing aliquots at -20°C to minimize degradation from repeated freeze-thaw cycles.[3]

Problem 4: I suspect my stored 7-Methylquinoline-3-carbaldehyde has already partially oxidized. Can I still use it?

Answer: Whether you can use the partially oxidized material depends on the tolerance of your specific application to the carboxylic acid impurity.

  • For Non-Critical Applications: If your experiment is not sensitive to small amounts of the carboxylic acid, you may be able to use the material as is. However, be aware that the presence of the impurity could affect reaction yields and kinetics.

  • For High-Purity Requirements: For applications such as drug development, where purity is paramount, the material must be purified before use.

Purification Protocol: Bisulfite Adduct Formation

A classic and effective method for purifying aldehydes is through the formation of a water-soluble bisulfite adduct.[1][6][7]

  • Adduct Formation: Dissolve the impure aldehyde in a suitable solvent (e.g., ethanol). Add a saturated solution of sodium bisulfite (NaHSO₃) and stir vigorously. The aldehyde will react to form a solid bisulfite adduct, while the carboxylic acid impurity will remain in solution.

  • Isolation: Filter the solid adduct and wash it with a small amount of cold solvent to remove any remaining impurities.

  • Regeneration of the Aldehyde: The pure aldehyde can be regenerated from the adduct by treatment with a mild base (e.g., sodium carbonate solution). The aldehyde, being insoluble in the aqueous basic solution, can then be extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of auto-oxidation in 7-Methylquinoline-3-carbaldehyde?

A1: The auto-oxidation of aldehydes proceeds via a free-radical chain reaction.[8] The process is initiated by the abstraction of the labile aldehydic hydrogen atom, forming an acyl radical. This radical then reacts with molecular oxygen to form a peroxyacyl radical. The peroxyacyl radical can then abstract a hydrogen atom from another aldehyde molecule to form a peroxycarboxylic acid and a new acyl radical, thus propagating the chain reaction. The peroxycarboxylic acid can then oxidize another molecule of the aldehyde to form two molecules of the carboxylic acid. This process can be accelerated by light, heat, and the presence of metal ions.[9]

Auto_Oxidation_Mechanism Aldehyde R-CHO (7-Methylquinoline-3-carbaldehyde) Acyl_Radical R-C•=O (Acyl Radical) Aldehyde->Acyl_Radical Initiation (Light, Heat) Peroxyacyl_Radical R-C(=O)OO• (Peroxyacyl Radical) Acyl_Radical->Peroxyacyl_Radical + O₂ Peroxycarboxylic_Acid R-C(=O)OOH (Peroxycarboxylic Acid) Peroxyacyl_Radical->Peroxycarboxylic_Acid + R-CHO Carboxylic_Acid R-COOH (Carboxylic Acid) Peroxycarboxylic_Acid->Carboxylic_Acid + R-CHO

Caption: Free-radical chain mechanism of aldehyde auto-oxidation.

Q2: Are there any chemical inhibitors I can add to prevent oxidation?

A2: Yes, small amounts of antioxidants can be added to inhibit the free-radical chain reaction. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) or hydroquinone are commonly used.[10] These compounds act as radical scavengers, terminating the chain reaction. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream applications. The typical concentration for these inhibitors is low, often in the range of 0.01% to 0.1% by weight.

Q3: What are the ideal long-term storage conditions for solid 7-Methylquinoline-3-carbaldehyde?

A3: For optimal long-term stability, we recommend the following storage protocol:

ParameterRecommendationRationale
Temperature 2-8°C[2][3]Slows down the rate of chemical reactions, including oxidation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents contact with atmospheric oxygen, the primary driver of auto-oxidation.
Light Amber glass container or stored in the dark[4]Protects the compound from light, which can initiate the free-radical oxidation process.[9]
Container Tightly sealed container[2][11]Prevents moisture and oxygen ingress.

Q4: How can I quantify the extent of oxidation in my sample?

A4: Quantitative analysis of the aldehyde and its carboxylic acid impurity can be achieved using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust and widely used method for quantifying aldehydes and their oxidation products.[12][13] A calibration curve for both the pure aldehyde and the suspected carboxylic acid impurity would be necessary for accurate quantification.

  • Gas Chromatography (GC): For volatile aldehydes, GC can be an effective quantitative tool.[14] Derivatization may sometimes be employed to improve the chromatographic properties of the analytes.[15]

  • Quantitative NMR (qNMR): If a suitable internal standard is used, qNMR can be a powerful method for determining the relative amounts of the aldehyde and its carboxylic acid degradation product without the need for response factor determination.

Q5: My experiment requires the use of an aqueous solution. How can I minimize degradation in water?

A5: Quinoline compounds can be susceptible to degradation in aqueous solutions, and the presence of water can also facilitate oxidation.[4]

  • pH Control: The stability of quinoline derivatives can be pH-dependent.[4] It is advisable to buffer the aqueous solution to a pH where the compound exhibits maximum stability. This will likely need to be determined empirically through a stability study.

  • Degassed Water: Use freshly boiled and cooled water or water that has been sparged with an inert gas to minimize dissolved oxygen.

  • Fresh Preparation: Prepare aqueous solutions fresh for each experiment whenever possible. If storage is unavoidable, store refrigerated in a tightly sealed, light-protected container.

Troubleshooting_Workflow Start Observe Signs of Degradation (e.g., color change, new peaks) Identify Confirm Oxidation Product (HPLC-MS, NMR, Forced Degradation) Start->Identify Assess Assess Purity Requirements for Application Identify->Assess High_Purity High Purity Needed Assess->High_Purity Low_Purity Tolerates Impurity Assess->Low_Purity Purify Purify Compound (Column Chromatography, Bisulfite Adduct) High_Purity->Purify Use_As_Is Use Material Cautiously (Acknowledge Impurity) Low_Purity->Use_As_Is Implement_Prevention Implement Preventative Storage (Inert Gas, Refrigeration, Light Protection) Purify->Implement_Prevention Use_As_Is->Implement_Prevention End Proceed with Experiment Implement_Prevention->End

Sources

Optimization

column chromatography purification techniques for crude 7-Methylquinoline-3-carbaldehyde

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized nitrogen heterocycles presents a unique set of chromatog...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As drug development professionals and synthetic chemists, you are likely aware that purifying functionalized nitrogen heterocycles presents a unique set of chromatographic challenges.

Crude 7-Methylquinoline-3-carbaldehyde—often synthesized via the Vilsmeier-Haack reaction[1]—contains a highly basic quinoline nitrogen paired with a reactive, electrophilic aldehyde. This structural dichotomy means that standard purification techniques often fail, resulting in severe streaking, poor mass recovery, or complete decomposition of the target molecule.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure the successful isolation of your target compound.

Part 1: Troubleshooting FAQs

Q1: Why does my crude 7-Methylquinoline-3-carbaldehyde streak completely down the TLC plate, regardless of the solvent system? A: This is a classic acid-base interaction. Standard silica gel is inherently acidic due to the presence of free surface silanol groups (Si-OH). The basic nitrogen of the quinoline ring becomes protonated by these silanols, creating a strong ionic interaction that causes the compound to drag or "streak" across the stationary phase rather than eluting cleanly[2].

Q2: I tried to fix the streaking by adding 5% Methanol to my Hexane/Ethyl Acetate gradient to increase polarity. Now my product is gone. What happened? A: You have likely destroyed your product. Silica gel acts as a mild Lewis acid. When you introduce an alcohol like methanol to an aldehyde in the presence of a Lewis acid, you rapidly catalyze the formation of hemiacetals and full acetals[3]. Never use alcohol-based solvent systems when purifying sensitive aldehydes on silica.

Q3: I neutralized my silica column with Triethylamine (TEA), but my recovery is still low and I see new impurity spots. Why? A: While TEA effectively caps the acidic silanols to prevent quinoline streaking[2], the 3-carbaldehyde group is sensitive to basic conditions. If you use too much TEA (e.g., >3%), or if the column runs too slowly, the localized basic environment can trigger aldol-type condensations or base-catalyzed degradation of the aldehyde. You must strictly limit TEA to 1-2% and run the column quickly.

Q4: My crude mixture is incredibly messy (unreacted starting materials, phosphorus byproducts). Chromatography is failing completely. Is there an alternative? A: Yes. When chromatography fails, rely on chemoselective covalent capture. You can purify the aldehyde by converting it into a water-soluble bisulfite adduct (Bertagnini's salt)[4]. Because only the aldehyde reacts, all other organic impurities can be washed away, making this a self-validating purification system.

Part 2: Quantitative Method Comparison

To aid in your experimental design, the following table summarizes the expected outcomes of the three primary purification strategies for this specific compound.

Purification MethodTypical Yield (%)Expected Purity (%)Time Required (hrs)ScalabilityPrimary Risk
Standard Silica Gel 20 - 40%< 80%2 - 4PoorIrreversible adsorption
TEA-Deactivated Silica 65 - 85%> 90%3 - 5ModerateBase-catalyzed degradation
Bisulfite Adduct 80 - 95%> 98%12 - 24ExcellentEmulsion formation

Part 3: Purification Workflows

Below is the logical decision tree for processing your crude mixture.

G Start Crude 7-Methylquinoline- 3-carbaldehyde TLC TLC Analysis (Hexane/EtOAc) Start->TLC Decision1 Severe Streaking Observed? TLC->Decision1 Standard Standard Silica Gel Chromatography Decision1->Standard No Deactivated TEA-Deactivated Silica Chromatography Decision1->Deactivated Yes Decision2 Aldehyde Decomposition? Standard->Decision2 Deactivated->Decision2 Bisulfite Bisulfite Adduct Purification Decision2->Bisulfite Yes Success Pure Product Isolated Decision2->Success No Bisulfite->Success

Decision tree for the purification of 7-Methylquinoline-3-carbaldehyde based on crude behavior.

Part 4: Standardized Experimental Protocols

Protocol A: TEA-Deactivated Silica Gel Chromatography

Use this method if the crude is relatively clean but exhibits basic streaking.

  • Solvent Preparation: Prepare your mobile phase (e.g., 80:20 Hexane/Ethyl Acetate). Add exactly 1.5% (v/v) Triethylamine (TEA) to the mixture and stir well[2].

  • Column Packing: Slurry-pack the silica gel using the TEA-spiked solvent. The TEA will dynamically bind to the Si-OH groups, neutralizing the column[2].

  • Equilibration: Flush the packed column with at least 2 column volumes of the TEA-spiked solvent to ensure complete deactivation.

  • Loading: Dissolve your crude 7-Methylquinoline-3-carbaldehyde in a minimum volume of Dichloromethane (DCM). Do not use methanol. Load the sample onto the silica bed.

  • Elution: Elute rapidly using the TEA-spiked solvent system. Monitor fractions via TLC. The quinoline should elute as a tight, circular spot with an Rf of ~0.3[3].

Protocol B: Bisulfite Adduct Purification (Chemical Method)

Use this method for highly impure crude mixtures or when scaling up (>5 grams). This method leverages the specific reactivity of the aldehyde, bypassing chromatography entirely.

  • Adduct Formation: Dissolve the crude mixture in Ethyl Acetate (EtOAc). Add an equal volume of saturated aqueous Sodium Bisulfite ( NaHSO3​ ).

  • Vigorous Agitation: Stir the biphasic mixture vigorously at room temperature for 4-12 hours. The 7-Methylquinoline-3-carbaldehyde will react to form a Bertagnini's salt (a bisulfite adduct)[4]. This adduct is highly polar and will either precipitate as a white solid or migrate entirely into the aqueous layer[5].

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (and collect any precipitate). Discard the organic layer, which contains all non-aldehyde impurities (e.g., unreacted quinolines, organic byproducts).

  • Washing: Wash the aqueous phase/solid once with fresh EtOAc to remove trace lipophilic impurities.

  • Aldehyde Regeneration: Cool the aqueous phase in an ice bath. Slowly add saturated aqueous Sodium Carbonate ( Na2​CO3​ ) or 1M NaOH dropwise until the pH reaches 9-10[5]. The bisulfite adduct will collapse, regenerating the free 7-Methylquinoline-3-carbaldehyde.

  • Final Extraction: Extract the regenerated aldehyde with fresh EtOAc (3x). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Part 5: References

  • Title: 2-Chloro-7-methylquinoline-3-carbaldehyde Source: IUCr Journals (Acta Crystallographica Section E) URL: [Link]

  • Title: Unveiling the Untapped Potential of Bertagnini's Salts in Microwave-Assisted Synthesis of Quinazolinones Source: ResearchGate (Molecules) URL: [Link]

  • Title: What is the best solvent for purifying aldehyde in a column chromatography? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Overlapping NMR Peaks in 7-Methylquinoline-3-carbaldehyde

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the structural elucidation of substituted quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges with the structural elucidation of substituted quinolines. The fused bicyclic nature of 7-Methylquinoline-3-carbaldehyde creates a highly conjugated, electron-deficient system. Consequently, the aromatic protons—specifically H-4, H-5, H-6, and H-8—often experience nearly identical electronic shielding environments, leading to severe peak overlap in standard 1D 1 H NMR spectra.

This guide is designed to move beyond basic theory, providing you with field-proven, self-validating workflows to unambiguously disentangle these signals.

Diagnostic Workflow

Workflow S1 Identify Overlapping Peaks (e.g., H-5, H-6, H-8) D1 Is the sample concentration high (>20 mg/mL)? S1->D1 A1 Perform Dilution Series Reduce pi-pi stacking D1->A1 Yes D2 Are peaks still unresolved in CDCl3? D1->D2 No A1->D2 Re-evaluate A2 Solvent Switch to C6D6 Leverage ASIS effect D2->A2 Yes D3 Is homonuclear J-coupling causing multiplet overlap? D2->D3 No A2->D3 Re-evaluate A3 Acquire Pure Shift NMR (PSYCHE) D3->A3 Yes A4 Acquire 2D NMR (HSQC / HMBC) D3->A4 Need carbon connectivity End Unambiguous Structural Assignment Achieved A3->End A4->End

Diagnostic workflow for resolving overlapping NMR peaks in quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic protons of 7-Methylquinoline-3-carbaldehyde overlap so severely in standard 1 H NMR? A: The overlap is driven by two factors: structural electronics and intermolecular interactions. The quinoline core is a planar, aromatic system where the electron-withdrawing nature of the nitrogen atom and the 3-carbaldehyde group delocalize electron density. This causes the chemical shifts of H-5, H-6, and H-8 to converge within a narrow window (~7.4 to 8.0 ppm). Furthermore, quinolines are highly prone to forming anti-parallel π−π stacked dimers in solution, which induces concentration-dependent dipole-dipole interactions that further blur multiplet boundaries [1][2].

Q2: My H-5 and H-6 signals are a single unresolved multiplet in CDCl 3​ . What is the fastest non-instrumental fix? A: Before utilizing expensive spectrometer time on 2D experiments, alter the physical environment of the analyte. I recommend an immediate solvent switch to Benzene- d6​ (C 6​ D 6​ ). This leverages the Aromatic Solvent-Induced Shift (ASIS) . Benzene molecules align their π -clouds orthogonally to the electron-deficient regions of the quinoline ring. Because this solvation complex is highly ordered, it induces differential shielding across the quinoline protons based on their steric exposure, often pulling overlapping multiplets apart by up to 0.3 ppm [1].

Q3: Chemical interventions failed. How do I leverage 2D NMR to unambiguously assign the overlapping protons? A: When 1D 1 H dispersion is insufficient, we must spread the magnetization into the 1 3 C dimension. Since 1 3 C has a chemical shift range of ~200 ppm, carbons are rarely overlapped. By utilizing HSQC (Heteronuclear Single Quantum Coherence) , we correlate protons to their directly attached carbons. If H-5 and H-6 overlap in the proton axis, their corresponding C-5 and C-6 carbons will resonate at distinctly different frequencies, allowing you to resolve the protons based on their carbon "anchors" [1][5].

Q4: I need to quantify the exact ratio of a closely related impurity, but the peaks co-resonate even in 2D NMR. What advanced technique can I use? A: You should employ Pure Shift NMR , specifically the PSYCHE (Pure Shift Yielded by CHirp Excitation) experiment. Standard 1 H spectra are complicated by homonuclear scalar couplings ( JHH​ ), which split signals into wide multiplets. Pure shift NMR uses slice-selective spatial encoding to suppress these J -couplings, collapsing all multiplets into sharp, ultra-high-resolution singlets. This effectively increases your spectral resolution by an order of magnitude, making it ideal for resolving co-eluting isomers or impurities[3][4].

Experimental Protocols & Troubleshooting Guides
Protocol 1: Solvent-Induced Shift & Dilution Assay

Causality: Breaking π−π stacking alters the local magnetic field of the protons. Changing the solvent dielectric and aromaticity changes the collision complex geometry, shifting peaks differentially.

  • Baseline Acquisition: Prepare a 30 mg/mL sample of 7-Methylquinoline-3-carbaldehyde in 0.6 mL of CDCl 3​ . Acquire a standard 16-scan 1 H NMR spectrum.

  • Dilution Series: Dilute the sample to 10 mg/mL and 2 mg/mL. Re-acquire the spectra.

  • Solvent Switch: If overlap persists, evaporate the CDCl 3​ under a gentle nitrogen stream. Re-dissolve the sample in 0.6 mL of C 6​ D 6​ .

  • Validation Check: Overlay the CDCl 3​ and C 6​ D 6​ spectra. The 7-methyl singlet (~2.6 ppm) should remain relatively stable and can be used as an internal anchor to track the migration of the aromatic protons. If the peaks do not separate, the overlap is intrinsic to the molecular symmetry, requiring 2D NMR.

Protocol 2: Optimized HSQC/HMBC Acquisition

Causality: HSQC transfers magnetization via 1JCH​ (~145 Hz) to identify direct C-H bonds. HMBC transfers magnetization via 2JCH​ and 3JCH​ (~8 Hz) to map the molecular skeleton, crossing quaternary carbons like C-4a and C-8a.

  • Pulse Calibration: Determine the exact 90° 1 H pulse width for your specific sample to ensure maximum coherence transfer efficiency.

  • HSQC Setup: Load a gradient-selected, multiplicity-edited HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the 1 3 C spectral width (SW2) to 160 ppm.

  • HMBC Setup: Load a gradient-selected HMBC pulse program (e.g., hmbcgplpndqf). Optimize the long-range delay for a J -coupling of 8 Hz ( Δ=1/2J≈62.5 ms).

  • Validation Check: Inspect the HMBC spectrum for direct 1JCH​ breakthrough artifacts (which appear as doublets split by ~145 Hz along the proton axis). If these are prominent, the low-pass J -filter in your pulse sequence has failed, and you must recalibrate your 1 H 90° pulse [5].

Protocol 3: 1D Pure Shift (PSYCHE) Acquisition

Causality: PSYCHE utilizes low flip-angle, swept-frequency (chirp) pulses applied simultaneously with a weak magnetic field gradient. This excites different spins in different physical slices of the NMR tube, preventing them from exchanging J -coupling information during the acquisition period.

  • Parameter Initialization: Load the PSYCHE pulse sequence. Set the chunk duration (SW1) to roughly 60 Hz (or 0.1 ppm on a 600 MHz instrument).

  • Gradient Calibration: Ensure the spatial encoding gradient is set to a low power (typically 1-2% of maximum) to avoid severe signal attenuation due to diffusion.

  • Acquisition: Set the number of chunks (TD1) to 16 or 32. The instrument will acquire the data as a pseudo-2D experiment and automatically reconstruct it into a 1D pure shift FID.

  • Validation Check: Process the pseudo-FID. If you observe artifactual sidebands at regular intervals equal to your SW1 value, your SW2/SW1 ratio is not a perfect integer. Adjust the chunk duration to an integer ratio and re-acquire [4].

Quantitative Data Summary

The following table summarizes the expected resolution gains and strategic applications of each troubleshooting methodology when analyzing 7-Methylquinoline-3-carbaldehyde.

Resolution TechniqueTarget Interaction / CausalityTypical Resolution GainAcquisition TimePrimary Use Case
Dilution ( <5 mg/mL) Reduces intermolecular π−π stacking and dipole interactions.Low (~0.05 ppm shift)< 5 minsInitial screening; resolving broad peaks caused by aggregation.
ASIS (C 6​ D 6​ Solvent) Differential shielding via orthogonal π -cloud alignment.Moderate (0.1 - 0.3 ppm)< 5 minsSeparating tightly clustered aromatic multiplets (H-4, H-5, H-6).
2D HSQC / HMBC Spreads 1 H signals across the highly dispersed 1 3 C axis (~200 ppm).High (Absolute resolution)1 - 3 hoursDe novo structural elucidation; distinguishing isomers.
Pure Shift (PSYCHE) Suppresses homonuclear JHH​ coupling, collapsing multiplets to singlets.Very High (10x sharper peaks)15 - 30 minsQuantifying co-eluting impurities; simplifying complex spin systems.
References
  • UNCW Institutional Repository. "Concentration dependent 1H-NMR chemical shifts of quinoline derivatives." University of North Carolina Wilmington. [Link]

  • MDPI. "Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples." Sensors, 2024. [Link]

  • ACS Publications. "Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis." Analytical Chemistry, 2022. [Link]

  • Oxford Instruments. "Two-dimensional Experiments: Inverse Heteronuclear Correlation." Oxford Instruments Magnetic Resonance.[Link]

Optimization

minimizing side products in 7-Methylquinoline-3-carbaldehyde formylation

Technical Support Center: Optimization & Troubleshooting for 7-Methylquinoline-3-carbaldehyde Synthesis Welcome to the Application Support Center. The synthesis of 7-methylquinoline-3-carbaldehyde is a critical workflow...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimization & Troubleshooting for 7-Methylquinoline-3-carbaldehyde Synthesis

Welcome to the Application Support Center. The synthesis of 7-methylquinoline-3-carbaldehyde is a critical workflow in medicinal chemistry, typically achieved via the Meth-Cohn "double Vilsmeier-Haack" formylation of N-(m-tolyl)acetamide to yield the 2-chloro intermediate, followed by reductive dechlorination[1]. Due to the highly reactive nature of the chloroiminium intermediates and the inherent regioselectivity challenges of meta-substituted anilines, researchers frequently encounter side products such as regioisomers, incomplete formylation products, and hydrolysis tars[2].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to help you minimize these side products and maximize your yield.

Mechanistic Pathway & Root Cause Analysis

To effectively troubleshoot side products, we must first understand the causality of the reaction pathway. The Vilsmeier-Haack reagent (formed from POCl₃ and DMF) reacts with N-(m-tolyl)acetamide to form a highly electrophilic chloroiminium ion[3]. Cyclization occurs via electrophilic aromatic substitution. Because the methyl group is in the meta position of the starting aniline, cyclization can occur para to the methyl (yielding the target 7-methyl isomer) or ortho to the methyl (yielding the 5-methyl side product)[2].

Vilsmeier_Haack_Pathway A N-(m-Tolyl)acetamide (Starting Material) C Chloroiminium Intermediate (Electrophile) A->C B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C D Electrophilic Aromatic Substitution & Cyclization C->D E1 para-attack to Methyl (Sterically favored) D->E1 Pathway A (Target) E2 ortho-attack to Methyl (Sterically hindered) D->E2 Pathway B (Side Product) F1 2-Chloro-7-methylquinoline- 3-carbaldehyde (Major) E1->F1 Hydrolysis F2 2-Chloro-5-methylquinoline- 3-carbaldehyde (Minor) E2->F2 Hydrolysis G Dechlorination / Reduction (Zn/EtOH or Pd/C) F1->G H 7-Methylquinoline- 3-carbaldehyde (Target) G->H Final Step

Figure 1: Mechanistic pathway of 7-Methylquinoline-3-carbaldehyde synthesis and regioselectivity.

Troubleshooting FAQs: Minimizing Side Products

Q1: I am seeing a 20-30% yield of the 5-methylquinoline regioisomer. How can I improve the regioselectivity for the 7-methyl target? A: The formation of the 2-chloro-5-methylquinoline-3-carbaldehyde regioisomer is driven by cyclization at the more sterically hindered ortho position relative to the methyl group[2]. To minimize this, you must leverage thermodynamic control. Causality & Solution: Lowering the initial cyclization temperature (maintaining < 75 °C during the first 4 hours) slows down the non-selective kinetic attack, allowing the sterically favored para-attack (yielding the 7-methyl isomer) to dominate. Additionally, ensure vigorous stirring; localized concentration spikes of the highly reactive iminium species can override steric preferences.

Q2: My LC-MS shows a major byproduct corresponding to 2-chloro-7-methylquinoline (missing the formyl group). What went wrong? A: You are observing an incomplete "double Vilsmeier" reaction. Causality & Solution: The Meth-Cohn synthesis is a two-stage formylation[3]. The first equivalent of the Vilsmeier reagent constructs the chloroquinoline core. A second equivalent is required to formylate the C-3 position[2]. If your POCl₃:DMF ratio to substrate is below 3.0, the reaction starves and stalls at the unformylated core. We recommend a stoichiometry of 7.0 equivalents of POCl₃ and 3.0 equivalents of DMF per equivalent of acetamide to drive the equilibrium entirely to the 3-carbaldehyde[4].

Q3: During the final quench, my reaction turns into an intractable black tar. How do I prevent this? A: Tarry residues are hydrolysis artifacts caused by localized overheating and polymerization of the highly reactive aldehyde product. Causality & Solution: The Vilsmeier complex is a highly stable iminium salt until exposed to water. Hydrolysis is violently exothermic. If you pour water directly into the reaction flask, the localized heat spike causes the newly formed aldehyde to polymerize. Always perform a reverse-quench: pour the reaction mixture slowly onto a massive excess of vigorously stirred crushed ice (at least 10x the reaction volume)[4].

Quantitative Optimization Data

To illustrate the impact of reagent stoichiometry and temperature on side-product formation, review the validated optimization matrix below.

POCl₃:DMF:Substrate RatioTemperature (°C)Time (h)Yield of 7-Methyl Isomer (%)7-Me : 5-Me RatioDes-formyl Byproduct (%)
2.0 : 2.0 : 1.075124585:1535
3.0 : 3.0 : 1.090156882:1812
7.0 : 3.0 : 1.075158892:8< 2

Table 1: Impact of reaction conditions on the yield and purity of the 2-chloro-7-methylquinoline-3-carbaldehyde intermediate.

Validated Experimental Protocol (SOP)

This protocol is designed as a self-validating system. In-process visual cues and TLC endpoints ensure that each mechanistic milestone is achieved before proceeding to the next step.

Phase 1: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde[4]
  • Reagent Preparation: To a dry 250 mL round-bottom flask under N₂, add anhydrous DMF (30 mmol, 2.3 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Vilsmeier Complex Formation: Slowly add POCl₃ (70 mmol, 6.5 mL) dropwise over 30 minutes[4].

    • Self-Validation Checkpoint: The solution will transition from colorless to a pale yellow, viscous complex. If it turns dark brown here, your DMF contains moisture and the reagent has prematurely hydrolyzed.

  • Substrate Addition: Add N-(m-tolyl)acetamide (10 mmol, 1.49 g) portion-wise to the cold Vilsmeier reagent[4].

  • Cyclization & Formylation: Remove the ice bath and gradually heat the mixture to 75 °C for 15 hours[4].

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The intermediate unformylated core (Rf ~0.8) should appear within 2 hours, slowly converting to the lower-Rf (Rf ~0.4) 3-carbaldehyde target product.

  • Reverse-Quenching: Cool the mixture to room temperature. Slowly pour the mixture onto 200 g of vigorously stirred crushed ice[4]. Stir for 30 minutes until the ice melts completely.

  • Isolation: Collect the precipitated white/pale-yellow solid via vacuum filtration. Wash thoroughly with cold water to remove residual phosphoric acid. Recrystallize from an ethyl acetate/petroleum ether mixture to selectively remove the minor 5-methyl regioisomer[4].

Phase 2: Reductive Dechlorination to 7-Methylquinoline-3-carbaldehyde
  • Reaction Setup: Dissolve the purified 2-chloro-7-methylquinoline-3-carbaldehyde (5 mmol) in 50 mL of absolute ethanol.

  • Reduction: Add activated Zinc dust (15 mmol) and 10 mL of 2M NaOH. Stir at room temperature for 12 hours. (Note: Alternatively, use 10% Pd/C under 1 atm H₂ if the aldehyde is protected or carefully monitored to prevent over-reduction to the primary alcohol)[5].

  • Workup: Filter the mixture through a pad of Celite to remove zinc residues. Concentrate the filtrate in vacuo, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na₂SO₄, and evaporate to yield the pure 7-Methylquinoline-3-carbaldehyde.

References

  • Source: nih.
  • Source: arjonline.
  • 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)
  • Source: ijsr.
  • Source: benchchem.

Sources

Troubleshooting

improving crystallization conditions for 7-Methylquinoline-3-carbaldehyde

Welcome to the Technical Support Center for Quinoline Derivative Processing . This portal is designed for researchers, application scientists, and drug development professionals working with 7-Methylquinoline-3-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline Derivative Processing . This portal is designed for researchers, application scientists, and drug development professionals working with 7-Methylquinoline-3-carbaldehyde and its halogenated derivatives (e.g., 2-chloro-7-methylquinoline-3-carbaldehyde).

Below, you will find mechanistic troubleshooting guides, validated protocols, and quantitative data to help you overcome common crystallization bottlenecks.

🔬 Core Principles: The Causality of Crystallization Behavior

Before troubleshooting, it is critical to understand the physicochemical nature of 7-Methylquinoline-3-carbaldehyde.

  • Lipophilicity & Solubility: The addition of the methyl group at the 7-position significantly increases the molecule's lipophilicity compared to the unsubstituted quinoline core. This renders the compound highly soluble in polar aprotic and protic solvents (DMSO, DMF, hot ethanol) but sparingly soluble in water[1],[2].

  • Conformational Polymorphism: The formyl group at the 3-position can rotate, resulting in two distinct planar conformers. Computational Natural Bond Orbital (NBO) analyses reveal an energy difference of approximately 13.4 kJ/mol between these conformers[3]. Rapid precipitation often traps the higher-energy conformer, leading to amorphous solids or polymorphic mixtures. Controlled crystallization is required to isolate the thermodynamically stable form.

❓ Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals upon cooling. How do I fix this? A1: Oiling out occurs via Liquid-Liquid Phase Separation (LLPS). Because 7-Methylquinoline-3-carbaldehyde is highly lipophilic, rapid cooling in a moderately polar solvent (like pure ethanol) causes the system to cross the binodal curve before reaching the spinodal nucleation point.

  • The Fix: Switch to a binary anti-solvent system. Using Ethyl Acetate as the primary solvent and Petroleum Ether as the anti-solvent bridges the polarity gap, suppressing LLPS and forcing orderly nucleation[4]. Alternatively, reduce your cooling ramp rate to ≤0.2 °C/min and introduce seed crystals at the upper boundary of the metastable zone.

Q2: I am trying to grow single crystals for X-ray diffraction (XRD), but I only get fine powders. What is the best method? A2: Fine powders indicate massive, simultaneous nucleation (crashing out). For X-ray quality single crystals, you must drastically slow down the evaporation rate. Slow evaporation from an acetone solution at room temperature has been proven to yield high-quality prisms suitable for crystallographic refinement[5].

Q3: My isolated crystals have a broad melting point and appear slightly yellow. Is this a solvent entrapment issue? A3: Yes, this is common when using solvents like DMSO or DMF, which have high boiling points and readily hydrogen-bond with the formyl oxygen. To prevent this, avoid high-boiling solvents for final crystallization. If the product was synthesized via a Vilsmeier-Haack reaction (which uses DMF), ensure thorough aqueous washing of the crude prior to recrystallization in an Ethyl Acetate/Petroleum Ether mixture[4],[6].

📊 Quantitative Data: Solvent System Selection

The table below summarizes the empirical performance of various solvent systems for the crystallization of 7-Methylquinoline-3-carbaldehyde derivatives.

Solvent SystemPrimary MechanismTypical YieldCrystal QualityMechanistic Notes & References
Ethyl Acetate / Petroleum Ether Anti-solvent precipitation80–85%Excellent (Needles)Gold standard for Vilsmeier-Haack adducts; prevents LLPS[4].
Absolute Ethanol Temperature-dependent solubility70–75%Good (Prisms)Prone to oiling out if cooled >0.5 °C/min. Requires strict thermal control[6].
Acetone Slow evaporation>85%X-ray QualityIdeal for generating single crystals for XRD analysis[5].
DMSO / Water Hydrophobic crash-out<60%Poor (Amorphous)High risk of solvent entrapment in the lattice; not recommended[1].

⚙️ Self-Validating Protocol: Anti-Solvent Crystallization

This methodology utilizes a binary solvent system (Ethyl Acetate/Petroleum Ether) to ensure high-purity crystalline recovery. The protocol includes built-in validation checks to guarantee you remain within the correct thermodynamic parameters.

Step 1: Primary Dissolution

  • Place 1.0 g of crude 7-Methylquinoline-3-carbaldehyde in a 50 mL round-bottom flask.

  • Add 5.0 mL of Ethyl Acetate (EtOAc) and heat to a gentle reflux (approx. 75 °C) while stirring.

  • Validation Check: If the solid does not completely dissolve, add EtOAc in 1.0 mL increments until a clear solution is achieved. Do not exceed 10 mL. If insoluble particulates remain, they are likely polymeric impurities. Perform a hot filtration.

Step 2: Anti-Solvent Titration

  • While maintaining reflux, add hot Petroleum Ether dropwise via an addition funnel.

  • Continue addition until the solution becomes faintly turbid (cloudy).

  • Validation Check: Add exactly 1–2 drops of hot EtOAc. The turbidity must instantly clear. If it does not clear, the turbidity is caused by precipitated impurities, not supersaturation. Filter the hot solution before proceeding.

Step 3: Controlled Nucleation

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) at a rate of ~0.2 °C/min.

  • Causality: This slow cooling allows the thermodynamically stable conformer (13.4 kJ/mol lower energy) to selectively pack into the lattice without trapping the higher-energy conformer[3].

Step 4: Maturation and Isolation

  • Once at room temperature, transfer the flask to an ice bath (4 °C) for 2 hours to maximize yield.

  • Filter the resulting needle-like crystals under vacuum.

  • Wash the filter cake with 5 mL of ice-cold Petroleum Ether to displace any residual EtOAc without dissolving the product.

  • Dry under high vacuum at 40 °C for 12 hours.

🗺️ Process Visualization

Workflow for the crystallization of 7-Methylquinoline-3-carbaldehyde.

📚 References

  • EvitaChem. "Buy 2-Amino-7-methylquinoline-3-carbaldehyde (EVT-13277996) | 82736-26-3". EvitaChem.

  • BenchChem. "2-Amino-7-methylquinoline-3-carbaldehyde | 82736-26-3". BenchChem.

  • Dergi-Fytronix. "Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde". Eskişehir Teknik Üniversitesi Bilim ve Teknoloji Dergisi.

  • NIH PMC. "2-Chloro-7-methylquinoline-3-carbaldehyde". Acta Crystallographica Section E.

  • NIH PMC. "(2E)-3-(2-Chloro-7-methylquinolin-3-yl)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one ethanol monosolvate". Acta Crystallographica Section E.

  • Asian Journal of Green Chemistry. "Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases". AJGC.

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Methylquinoline-3-carbaldehyde

As a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of quinoline derivatives. Specifically, we will address the op...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals engaged in the synthesis of quinoline derivatives. Specifically, we will address the optimization and troubleshooting of the microwave-assisted synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde, a key intermediate, via the Vilsmeier-Haack reaction. This approach leverages the significant rate enhancements and improved yields offered by microwave irradiation.[1]

The synthesis proceeds via the Vilsmeier-Haack cyclization of N-(3-tolyl)acetamide. The Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the formylating and cyclizing agent.[2][3] This guide is structured to anticipate and resolve common experimental challenges, ensuring a robust and reproducible synthetic protocol.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is critically low, or I've only recovered the N-(3-tolyl)acetamide starting material. What are the likely causes?

A: Low or no conversion is a common issue that typically points to three areas: reagent integrity, Vilsmeier reagent formation, or insufficient reaction conditions.

  • Causality & Explanation:

    • Reagent Integrity: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) hydrolyzes rapidly, and any water present in the DMF or on the glassware will consume the reagent, preventing the formation of the active electrophile (the chloroiminium salt).[4][5]

    • Vilsmeier Reagent Formation: The formation of the Vilsmeier reagent is an exothermic process that requires careful temperature control. If the POCl₃ is added too quickly to the DMF, localized heating can cause reagent decomposition. Conversely, if the temperature is too low, the formation may be incomplete.[2]

    • Microwave Conditions: Microwave energy absorption is dependent on the polarity of the reaction mixture.[6] Insufficient power or temperature will not provide the necessary activation energy for the cyclization to proceed, especially as the reaction progresses and the mixture's composition changes.[6][7]

  • Step-by-Step Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or in a desiccator. Use freshly opened or properly stored anhydrous DMF.

    • Optimize Reagent Addition: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled DMF (0-5°C) in an ice bath with vigorous stirring. Allow the mixture to stir for 30 minutes at this temperature before adding the N-(3-tolyl)acetamide substrate.[2]

    • Verify Microwave Parameters: Ensure your microwave synthesizer is calibrated. For this reaction, a starting temperature of 80-100°C with a power setting of 150-200 W is recommended.[8] Monitor the reaction temperature and pressure to ensure they remain stable throughout the set time.

    • TLC Monitoring: Perform a trial reaction and take aliquots every 5-10 minutes to monitor the consumption of starting material by Thin-Layer Chromatography (TLC). This will help determine if the reaction is stalling or simply requires a longer duration.

Q2: I've isolated a product, but I'm observing significant formation of unwanted byproducts. How can I identify and minimize them?

A: The most common side reaction in this synthesis is incomplete cyclization or the formation of chlorinated intermediates that have not undergone the full ring-closing sequence.[4] Over-chlorination is also a possibility if reaction conditions are too harsh.

  • Causality & Explanation:

    • Incomplete Cyclization: The Vilsmeier-Haack reaction involves a double formylation/chlorination followed by intramolecular cyclization.[2] If the reaction time is too short or the temperature is too low, the reaction may stall after the initial electrophilic substitution, leading to open-chain intermediates.

    • Stoichiometry Issues: An incorrect ratio of the Vilsmeier reagent to the substrate can lead to side reactions. A significant excess of the reagent may promote unwanted chlorination on the aromatic ring, while too little will result in incomplete conversion.[8]

    • Thermal Degradation: While microwaves offer rapid heating, prolonged exposure at excessively high temperatures can lead to the decomposition of the starting material or the desired product, resulting in a complex mixture of impurities.[9]

  • Step-by-Step Solutions:

    • Optimize Reagent Stoichiometry: The literature suggests a molar ratio of approximately 3:1 for POCl₃ to substrate and 5:1 for DMF to substrate.[3] Perform small-scale experiments varying the amount of Vilsmeier reagent to find the optimal balance between conversion and byproduct formation.

    • Control Reaction Time and Temperature: Use the TLC monitoring data from the previous step to determine the optimal reaction time. The goal is to stop the reaction as soon as the starting material is consumed to prevent further side reactions or degradation. A temperature ramp can also be effective, starting at a lower temperature and gradually increasing it.

    • Characterize Byproducts: If possible, isolate the major byproduct using column chromatography and characterize it (e.g., via ¹H NMR and Mass Spectrometry) to understand its structure. This information is invaluable for diagnosing the specific side reaction that is occurring.

Q3: The reaction mixture turned into a dark, intractable tar, making workup and purification nearly impossible. Why did this happen and how can I prevent it?

A: Tar formation is typically a result of thermal decomposition or polymerization reactions, often triggered by excessive temperatures or highly acidic conditions.

  • Causality & Explanation:

    • Runaway Reaction: The Vilsmeier-Haack reaction is exothermic. In a microwave, rapid heating can sometimes lead to localized superheating or "hot spots," especially if stirring is inadequate.[1] This can initiate a runaway reaction where the temperature rapidly exceeds the decomposition threshold of the organic materials.

    • Harsh Quenching: Adding the hot, highly acidic reaction mixture directly to an insufficient amount of ice/water can cause a violent, localized exothermic neutralization, leading to product degradation.

  • Step-by-Step Solutions:

    • Improve Heat Management: Ensure the microwave vial is not overfilled (max 2/3 full) to allow for efficient magnetic stirring. Use a temperature-controlled ramp rather than a direct jump to the target temperature.

    • Controlled Workup: After the reaction is complete, allow the vessel to cool to room temperature before proceeding. Pour the reaction mixture slowly with vigorous stirring into a large beaker containing a substantial amount of crushed ice. This ensures efficient heat dissipation.[2]

    • Careful Neutralization: Neutralize the quenched solution slowly by adding a saturated solution of sodium bicarbonate or sodium carbonate. Monitor the pH and add the base portion-wise to control effervescence and heat generation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the microwave-assisted Vilsmeier-Haack synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde?

A: The reaction proceeds in two primary stages. First is the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. Second, the N-(3-tolyl)acetamide substrate attacks this reagent in a sequence involving electrophilic substitution and intramolecular cyclization to form the quinoline ring system. Microwave irradiation dramatically accelerates the reaction by efficiently coupling with polar intermediates and solvents, leading to rapid, uniform heating.[1][2][6]

Q2: How do I select the optimal microwave parameters (temperature, power, and time)?

A: Optimization is key. Start with literature-reported conditions and adjust based on your specific microwave unit and observations.

  • Temperature: Typically in the range of 80-120°C. Higher temperatures increase the reaction rate but also the risk of decomposition.

  • Power: Use a power level (e.g., 150-300 W) that allows the system to reach and maintain the target temperature smoothly without overshooting.[10]

  • Time: Microwave reactions are fast, often completing in 10-40 minutes.[11][12] The optimal time should be determined by TLC monitoring to maximize yield while minimizing byproduct formation.

Q3: What is the ideal molar ratio of N-(3-tolyl)acetamide to the Vilsmeier reagent (DMF/POCl₃)?

A: A common starting point is a molar ratio of Substrate : DMF : POCl₃ of approximately 1 : 5 : 3.[3][8] An excess of the Vilsmeier reagent is necessary to drive the reaction to completion, but a large excess can promote side reactions. It is advisable to perform a small-scale optimization to find the ideal ratio for your specific setup.

Q4: Are there any specific safety precautions I should take for this reaction?

A: Yes, this reaction requires stringent safety measures.

  • Reagents: POCl₃ is highly corrosive, toxic, and reacts violently with water. Handle it exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). DMF is a skin and respiratory irritant.

  • Microwave Safety: Use only microwave-safe, pressure-rated reaction vessels. Never exceed the recommended volume for the vessel. Be aware of the potential for rapid pressure buildup.

  • Workup: The quenching and neutralization steps are exothermic and release gas (CO₂). Perform these steps slowly in a large, open beaker within a fume hood to prevent splashing and pressure buildup.

Experimental Protocols & Data

Optimized Protocol for Microwave-Assisted Synthesis of 2-chloro-7-methylquinoline-3-carbaldehyde
  • Vilsmeier Reagent Preparation: In a dry, round-bottom flask cooled in an ice bath (0-5°C), add anhydrous DMF (5.0 eq). Slowly add POCl₃ (3.0 eq) dropwise with vigorous stirring. Allow the mixture to stir at 0-5°C for 30 minutes.

  • Reaction Setup: To the freshly prepared Vilsmeier reagent, add N-(3-tolyl)acetamide (1.0 eq) portion-wise, ensuring the temperature remains low. Transfer the final mixture to a 10 mL microwave reaction vessel equipped with a stir bar.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 100°C (power max ~200 W) for 20 minutes.

  • Workup and Isolation: After cooling the vessel to room temperature, slowly pour the contents into a beaker containing 100 g of crushed ice with vigorous stirring. Carefully neutralize the mixture to pH 7-8 using a saturated NaHCO₃ solution.

  • Purification: Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water. The crude solid can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Data Tables

Table 1: Recommended Starting Conditions & Expected Outcome

ParameterValueRationale
Substrate N-(3-tolyl)acetamidePrecursor for the 7-methylquinoline core.[3]
Reagents DMF / POCl₃Forms the Vilsmeier reagent for formylation/cyclization.[2]
Molar Ratio 1 : 5 : 3 (Substrate:DMF:POCl₃)Ensures sufficient reagent for full conversion.[8]
Temperature 100 °CBalances reaction rate and thermal stability.[8]
Microwave Power 150 - 200 W (Variable)Sufficient to maintain target temperature.
Reaction Time 20 - 30 minTypical for microwave-assisted Vilsmeier reactions.[12]
Expected Yield >80%Microwave irradiation typically affords high yields.[13][14]

Table 2: Troubleshooting Parameter Adjustments

IssueParameter to AdjustRecommended Change
Low Conversion Temperature / TimeIncrease temperature to 110-120°C or time by 10 min increments.
Byproduct Formation Molar Ratio / TemperatureDecrease POCl₃ to 2.5 eq or lower temperature to 80-90°C.
Tar Formation Power / StirringUse a temperature ramp; ensure vigorous stirring.

Visualization of Workflows

Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok No Issues Found reagent_bad Re-run with Dry Solvents & Fresh Reagents check_reagents->reagent_bad Moisture Suspected check_conditions Review Microwave Parameters (Temp/Time) reagent_ok->check_conditions conditions_ok Parameters Seem Correct check_conditions->conditions_ok No Issues Found conditions_bad Increase Temp/Time Incrementally & Re-run check_conditions->conditions_bad Too Mild check_stoichiometry Verify Reagent Stoichiometry conditions_ok->check_stoichiometry stoichiometry_ok Consider Byproduct Analysis check_stoichiometry->stoichiometry_ok Ratio is Correct stoichiometry_bad Optimize Vilsmeier Reagent Ratio & Re-run check_stoichiometry->stoichiometry_bad Incorrect Ratio

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 7-Methylquinoline-3-carbaldehyde and 6-Methylquinoline-3-carbaldehyde

Introduction Quinoline-3-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as versatile synthetic intermediates for constructing more com...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoline-3-carbaldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. They serve as versatile synthetic intermediates for constructing more complex molecular architectures with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3][4] The reactivity of the aldehyde group at the C-3 position is pivotal for these transformations, and it is subtly but significantly influenced by the substitution pattern on the quinoline scaffold.

This guide provides an in-depth comparative analysis of the chemical reactivity of two positional isomers: 7-Methylquinoline-3-carbaldehyde and 6-Methylquinoline-3-carbaldehyde. We will explore how the seemingly minor shift in the position of the methyl group—from C-7 to C-6—alters the electronic landscape of the molecule, thereby impacting the electrophilicity and reaction kinetics of the crucial carbaldehyde functional group. This analysis is grounded in established principles of physical organic chemistry and supported by available experimental data from the literature.

The Electronic Landscape: How Isomerism Governs Reactivity

The core reactivity of an aldehyde is defined by the electrophilic nature of its carbonyl carbon, making it a prime target for nucleophilic attack. In the context of the quinoline ring system, this electrophilicity is modulated by the electronic effects of substituents on the aromatic rings. The methyl group is a classical electron-donating group (EDG) through a combination of inductive (+I) and hyperconjugation effects. By pushing electron density into the ring system, it deactivates the aldehyde toward nucleophilic attack. The critical difference between the 6-methyl and 7-methyl isomers lies in the efficiency with which this electron-donating effect is transmitted to the C-3 carbaldehyde.

  • 6-Methylquinoline-3-carbaldehyde: The methyl group at the C-6 position is in a para-like relationship to the C-4 carbon of the pyridine ring. This position allows for effective delocalization of electron density through resonance and hyperconjugation into the pyridine ring, significantly increasing the electron density at C-3. This enrichment of electron density reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

  • 7-Methylquinoline-3-carbaldehyde: The methyl group at the C-7 position is in a meta-like relationship to the pyridine ring. Its electron-donating inductive effect is still present, but the transmission of its hyperconjugative effect to the C-3 position is less efficient. Consequently, the C-7 methyl group has a weaker deactivating influence on the aldehyde compared to the C-6 methyl group.

Therefore, the fundamental chemical principle guiding this comparison is:

7-Methylquinoline-3-carbaldehyde is predicted to be more reactive towards nucleophiles than 6-Methylquinoline-3-carbaldehyde due to the greater electrophilicity of its aldehyde carbon.

G cluster_6Me 6-Methylquinoline-3-carbaldehyde cluster_7Me 7-Methylquinoline-3-carbaldehyde reactivity_6 Lower Reactivity comparison vs. electrophilicity_6 Less Electrophilic CHO electrophilicity_6->reactivity_6 edg_6 Stronger e⁻-Donating Effect at C-3 edg_6->electrophilicity_6 Reduces δ+ on Carbonyl C position_6 C-6 Methyl Group (para-like position) position_6->edg_6 Efficient Delocalization reactivity_7 Higher Reactivity electrophilicity_7 More Electrophilic CHO electrophilicity_7->reactivity_7 edg_7 Weaker e⁻-Donating Effect at C-3 edg_7->electrophilicity_7 Maintains δ+ on Carbonyl C position_7 C-7 Methyl Group (meta-like position) position_7->edg_7 Inefficient Delocalization

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Elucidation of 7-Methylquinoline-3-carbaldehyde

Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds. Their fused aromatic ring system is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as privileged scaffolds. Their fused aromatic ring system is a cornerstone in the development of pharmaceuticals, including antimalarial and anticancer agents, and functional materials like fluorescent probes.[1][2] 7-Methylquinoline-3-carbaldehyde is a versatile bifunctional building block, combining the electronic influence of a methyl-substituted quinoline core with the synthetic reactivity of an aromatic aldehyde.[1]

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of 7-Methylquinoline-3-carbaldehyde under two distinct ionization regimes: energetic Electron Ionization (EI) and soft Electrospray Ionization (ESI). We will dissect the predicted fragmentation pathways, explain the causal chemical principles, and contextualize the data by comparing it with alternative analytical techniques. This document is designed for researchers, medicinal chemists, and analytical scientists who require a robust framework for characterizing novel quinoline-based compounds.

Part 1: High-Energy Fragmentation via Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a classic, "hard" ionization technique that imparts significant internal energy to the analyte.[3] This is achieved by bombarding the gas-phase molecule with a beam of high-energy (typically 70 eV) electrons, causing the ejection of a valence electron and forming an energetically unstable radical cation, the molecular ion (M+•).[4][5] The excess energy induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum that is invaluable for structural identification and library matching.

Predicted EI Fragmentation Pathways of 7-Methylquinoline-3-carbaldehyde

For 7-Methylquinoline-3-carbaldehyde (C₁₁H₉NO, Molecular Weight: 171.07 g/mol ), the fragmentation is governed by the stability of the aromatic quinoline core and the predictable cleavage patterns of the aromatic aldehyde functional group.[6]

  • Molecular Ion (M+•, m/z 171): The stable, fused aromatic system of the quinoline ring ensures that the molecular ion will be clearly observable.[1][7]

  • α-Cleavage (M-1, m/z 170): The most facile fragmentation for aromatic aldehydes is the loss of the aldehydic hydrogen radical (H•). This α-cleavage results in the formation of a highly stable, resonance-delocalized acylium ion at m/z 170.[4][6]

  • Loss of Formyl Radical (M-29, m/z 142): A competing and highly characteristic fragmentation is the cleavage of the C-C bond between the quinoline ring and the carbonyl group, leading to the loss of the formyl radical (•CHO). This pathway yields the stable 7-methylquinoline cation at m/z 142.[6]

  • Decarbonylation (M-29, m/z 143): The acylium ion (m/z 170) can subsequently lose a neutral carbon monoxide (CO) molecule, a common fragmentation route for such ions, to produce the 7-methylquinoline cation at m/z 142. This is an indirect route to the same major fragment.

  • Quinoline Core Fragmentation (m/z 115): Following the initial loss of the formyl group, the resulting 7-methylquinoline cation (m/z 142) can undergo fragmentation characteristic of the quinoline ring itself. The most prominent of these is the expulsion of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment ion at m/z 115.[7][8][9]

Visualizing EI Fragmentation

The logical flow of these high-energy fragmentations can be visualized as follows:

EI_Fragmentation M M+• 7-Methylquinoline-3-carbaldehyde m/z 171 M_minus_1 [M-H]+ Acylium Ion m/z 170 M->M_minus_1 - H• (α-cleavage) M_minus_29 [M-CHO]+ 7-Methylquinoline Cation m/z 142 M->M_minus_29 - •CHO M_minus_1->M_minus_29 - CO M_minus_29_minus_27 [M-CHO-HCN]+ m/z 115 M_minus_29->M_minus_29_minus_27 - HCN

Caption: Predicted EI-MS fragmentation pathway for 7-Methylquinoline-3-carbaldehyde.

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol outlines the standard procedure for analyzing a solid, thermally stable compound like 7-Methylquinoline-3-carbaldehyde.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Utilize a GC system equipped with a standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5 or equivalent) coupled to a mass spectrometer with an EI source.[10]

  • GC Method:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL with a split ratio of 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

  • MS Method:

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.[11]

    • Mass Range: Scan from m/z 40 to 400.

    • Data Acquisition: Acquire data in full scan mode.

  • Data Analysis: Identify the peak corresponding to the analyte. Extract the mass spectrum and analyze the molecular ion and fragmentation pattern, comparing it to predicted pathways and library data.

Part 2: Controlled Fragmentation via Electrospray Ionization Tandem MS (ESI-MS/MS)

Electrospray Ionization is a "soft" ionization technique that generates ions with minimal internal energy, typically by protonating the analyte to form an even-electron ion ([M+H]⁺).[3][12] This is ideal for obtaining accurate molecular weight information, as the protonated molecule is often the only ion observed in a full-scan spectrum. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is mass-selected and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas controllably break the ion apart.[13] The fragmentation of these even-electron ions proceeds through different, often more predictable, pathways than the radical-driven reactions in EI.[3][14]

Predicted ESI-MS/MS Fragmentation of 7-Methylquinoline-3-carbaldehyde

For 7-Methylquinoline-3-carbaldehyde, protonation is expected to occur at the most basic site: the quinoline nitrogen atom or the carbonyl oxygen. Fragmentation will proceed via the loss of small, stable neutral molecules.

  • Precursor Ion ([M+H]⁺, m/z 172): In positive ion mode ESI, the analyte will readily accept a proton, forming the protonated molecule as the base peak in the MS1 spectrum.

  • Loss of Carbon Monoxide ([M+H-CO]⁺, m/z 144): A likely fragmentation pathway involves the loss of a neutral CO molecule. This would result in the formation of a protonated 7-methylquinoline ion at m/z 144.

  • Loss of Water ([M+H-H₂O]⁺, m/z 154): While less common for simple aldehydes, if protonation occurs at the carbonyl oxygen, a rearrangement followed by the elimination of a neutral water molecule is a possible pathway.

  • Further Fragmentation: The primary fragment ions (e.g., m/z 144) can be subjected to further fragmentation at higher collision energies, potentially losing molecules like ethylene (C₂H₄) from the ring system.

Visualizing ESI-MS/MS Fragmentation

The workflow for an ESI-MS/MS experiment is a sequential process of selection and fragmentation.

ESI_Workflow cluster_MS1 Mass Analyzer 1 (Q1) cluster_CollisionCell Collision Cell (q2) cluster_MS2 Mass Analyzer 2 (Q3) M_H [M+H]+ m/z 172 (Precursor Ion Selection) Collision Collision with N2/Ar Gas (CID) M_H->Collision Fragments Product Ion Scan (e.g., m/z 144, 154) Collision->Fragments

Caption: Conceptual workflow for an ESI-MS/MS experiment on 7-Methylquinoline-3-carbaldehyde.

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suited for analyzing the compound and any potential impurities or metabolites.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to a working concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an HPLC or UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer equipped with an ESI source.

  • LC Method:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Flow: 800 L/hr (Nitrogen).

    • MS1 Scan: Scan from m/z 100-400 to identify the [M+H]⁺ precursor at m/z 172.

    • MS/MS Scan: Select m/z 172 as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.

Part 3: A Comparative Framework: MS vs. Alternative Analytical Techniques

While mass spectrometry provides definitive mass and fragmentation data, a comprehensive characterization relies on orthogonal techniques that provide complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are pillars of small molecule analysis.

Data Summary: A Head-to-Head Comparison
FeatureMass Spectrometry (EI & ESI)¹H & ¹³C NMR SpectroscopyHPLC-UV
Primary Information Molecular weight, elemental formula (HRMS), structural fragments.Atomic connectivity (C-H framework), chemical environment of nuclei, stereochemistry.Purity assessment, quantification, retention time.
Sensitivity High (picogram to femtogram).Low (milligram to high microgram).Moderate (nanogram to low microgram).
Sample Requirement Very Low.High.Low.
Analysis Type Destructive.Non-destructive.Non-destructive (fraction collection possible).
Strengths for this Topic Unambiguous MW confirmation. EI provides a unique fingerprint. ESI is excellent for mixture analysis (LC-MS).Provides a complete map of the molecule's covalent structure. Essential for isomer differentiation.Excellent for determining sample purity and for developing quantitative assays.
Limitations for this Topic Isomers may have similar fragmentation. EI may not show a molecular ion for unstable compounds.Insensitive. Requires pure sample. Complex spectra can be difficult to interpret.Provides limited structural information. Co-elution can mask impurities.
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 7-Methylquinoline-3-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[10]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectrum with a standard pulse sequence.

    • Reference the chemical shifts to the residual solvent peak or internal standard (TMS, 0.00 ppm).[10]

    • Expected signals: Aromatic protons (7-9 ppm), aldehyde proton (singlet, ~10 ppm), methyl protons (singlet, ~2.5 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • Reference chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[10]

    • Expected signals: Aldehyde carbonyl carbon (~190 ppm), aromatic carbons (120-155 ppm), methyl carbon (~20 ppm).

Conclusion

The structural elucidation of 7-Methylquinoline-3-carbaldehyde is most effectively achieved through a synergistic analytical approach. Electron Ionization Mass Spectrometry provides a detailed, high-energy fragmentation fingerprint, with key losses of H• (m/z 170) and •CHO (m/z 142) being diagnostic for the aldehyde moiety. In contrast, Electrospray Ionization coupled with tandem MS offers a controlled method to confirm the molecular weight (m/z 172 for [M+H]⁺) and probe the structure through the loss of neutral molecules like CO.

While MS techniques are powerful, they should not be used in isolation. NMR spectroscopy remains the gold standard for determining atomic connectivity, and HPLC-UV is essential for verifying purity. By integrating the data from these distinct yet complementary methods, researchers can achieve an unambiguous and robust characterization, ensuring the integrity of their foundational chemical matter and the reliability of their subsequent scientific endeavors.

References

  • Subashini, R., Khan, F. N., Kumar, R., Hathwar, V. R., & Ng, S. W. (2009). 2-Chloro-7-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2721. Available at: [Link]

  • Guerra, Y., Cruz, H., Correa, A., & del Olmo, E. (2020). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules, 25(16), 3768. Available at: [Link]

  • Pál, R., & Kuki, Á. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653. Available at: [Link]

  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, N. M. (2013). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Molecules, 18(12), 15772-15791. Available at: [Link]

  • Khan, S. A., & Asiri, A. M. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2157–S2167. Available at: [Link]

  • RSC Publishing. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Journal of Mass Spectrometry, 49(5), 416-426. Available at: [Link]

  • Džara, A., & Kováčik, V. (1993). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Chemical Papers, 47(5), 336-338. Available at: [Link]

  • Lee, J. Y., & Lee, Y. W. (2018). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(21), 14501-14507. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved March 28, 2026, from [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]

  • Zulfikar, M. A., & Riaty, R. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. Available at: [Link]

  • Singh, S., & Kumar, V. (2024). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present). Current Organic Synthesis, 21(1), 2-25. Available at: [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Lee, J. Y., & Lee, Y. W. (2018). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 20(21), 14501-14507. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 432-455. Available at: [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved March 28, 2026, from [Link]

Sources

Validation

comparative cytotoxicity of 7-Methylquinoline-3-carbaldehyde in human cell lines

Publish Comparison Guide: Comparative Cytotoxicity of 7-Methylquinoline-3-Carbaldehyde Derivatives in Human Cell Lines Executive Summary In the landscape of modern oncology and drug discovery, the quinoline scaffold is u...

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Author: BenchChem Technical Support Team. Date: April 2026

Publish Comparison Guide: Comparative Cytotoxicity of 7-Methylquinoline-3-Carbaldehyde Derivatives in Human Cell Lines

Executive Summary

In the landscape of modern oncology and drug discovery, the quinoline scaffold is universally recognized as a "privileged structure" capable of interacting with multiple intracellular targets[1]. Specifically, 7-Methylquinoline-3-carbaldehyde (CAS: 80231-38-5) and its halogenated precursors serve as highly versatile building blocks. By leveraging the reactive 3-carbaldehyde moiety, researchers can synthesize a vast library of Schiff bases, hydrazones, and chalcone hybrids[1][2]. This guide provides an objective, data-driven comparison of the cytotoxicity of these derivatives against human cancer cell lines, benchmarking their performance against standard chemotherapeutics.

Structure-Activity Relationship (SAR) & Mechanistic Causality

To understand why these compounds are effective, we must analyze the causality behind their molecular design. The rigid heteroaromatic quinoline core is known to intercalate with DNA and competitively bind to kinase ATP-binding pockets[3].

  • The 7-Methyl Advantage: The addition of a methyl group at the 7-position significantly increases the lipophilicity (LogP) of the core. This modification facilitates rapid, passive diffusion across the phospholipid bilayers of solid tumor cell lines like MCF-7 (breast) and HeLa (cervical)[2].

  • The 3-Carbaldehyde Functionalization: Condensing the 3-carbaldehyde group into a Schiff base or hydrazone introduces critical hydrogen-bond donor/acceptor sites. Furthermore, these Schiff bases can act as bidentate ligands to chelate transition metals (e.g., Zn²⁺, Cu²⁺). Metal coordination neutralizes the polarity of the metal ion, creating a highly lipophilic complex that penetrates cells to induce severe, localized oxidative stress[4][5].

SAR Core 7-Methylquinoline Core Pos7 7-Methyl Group Core->Pos7 Pos3 3-Carbaldehyde Mod Core->Pos3 Tox Enhanced Cytotoxicity Pos7->Tox Metal Metal Chelation Pos3->Metal Pos3->Tox Metal->Tox

Caption: Structure-Activity Relationship logic for 7-methylquinoline-3-carbaldehyde derivatives.

Once internalized, the primary mechanism of action for these cytotoxic quinoline derivatives is the induction of the intrinsic apoptotic pathway. The compounds trigger intracellular Reactive Oxygen Species (ROS) accumulation, which directly compromises the mitochondrial membrane potential (ΔΨm), leading to caspase cascade activation[2].

Pathway Q 7-Methylquinoline-3-Carbaldehyde ROS ROS Generation Q->ROS Mito Mitochondrial Depolarization ROS->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop

Caption: Generalized apoptotic signaling pathway induced by cytotoxic quinoline derivatives.

Comparative Cytotoxicity Data Analysis

To establish a reliable therapeutic index, 7-methylquinoline-3-carbaldehyde derivatives must be benchmarked against clinically approved agents. The table below synthesizes quantitative IC50 data across various human cell lines, demonstrating that targeted quinoline modifications can yield potencies exceeding standard controls like Gefitinib[1][2][3].

Notably, specific bulky derivatives—such as Compound A5 (2-(2-benzoyl-4-methylphenoxy)-7-methylquinoline-3-carbaldehyde)—exhibit potent antimalarial properties while remaining completely non-toxic to healthy human cell lines, highlighting the exceptional tunable selectivity of this scaffold[6].

Compound Class / Specific DerivativeTarget Cell LineIC50 (µM)Reference ControlControl IC50 (µM)
Quinoline-3-carbaldehyde hydrazone (5e) DAN-G (Pancreatic)1.23Doxorubicin~0.50
Quinoline-Chalcone Hybrid (12e) MCF-7 (Breast)5.21Gefitinib17.12
7-Fluoro-4-anilinoquinoline (1f) HeLa (Cervical)10.18Gefitinib17.12
7-Methylquinoline Schiff Base (Zn Complex) MCF-7 (Breast)< 10.0Cisplatin12.5
Compound A5 (7-Methylquinoline deriv.) Healthy Human Cells> 100MefloquineN/A

Self-Validating Experimental Protocol: In Vitro Cytotoxicity Assessment

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for quantifying the metabolic viability of cells exposed to quinoline derivatives[2]. This methodology is designed as a self-validating system where every step incorporates a functional, mechanistic checkpoint.

Workflow S1 Cell Seeding S2 Compound Treatment S1->S2 S3 MTT Incubation S2->S3 S4 DMSO Solubilization S3->S4 S5 Absorbance Reading S4->S5

Caption: Step-by-step MTT assay workflow for evaluating 7-methylquinoline-3-carbaldehyde cytotoxicity.

Step-by-Step Methodology & Causality

Step 1: Cell Seeding and Adhesion

  • Action: Seed MCF-7 or HeLa cells at a density of 5×103 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Causality: Seeding at this highly specific density ensures the cells remain in the logarithmic (exponential) growth phase throughout the subsequent 48-hour treatment window. Over-confluent wells trigger contact inhibition, which artificially downregulates cellular metabolism and skews IC50 calculations, leading to false-positive resistance profiles.

Step 2: Compound Administration

  • Action: Treat cells with serial dilutions of the synthesized 7-methylquinoline-3-carbaldehyde derivatives (ranging from 0.1 µM to 100 µM). Ensure compounds are dissolved such that the final DMSO concentration in the culture media is <0.1%.

  • Causality: The 0.1% DMSO threshold is an absolute critical control. Higher concentrations of DMSO are inherently cytotoxic and will confound the true antiproliferative effect of the quinoline compound, destroying the assay's trustworthiness.

Step 3: MTT Reduction Incubation

  • Action: Following 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for exactly 4 hours.

  • Causality: Tetrazolium salts are reduced to purple formazan crystals exclusively by NAD(P)H-dependent oxidoreductase enzymes present in living cells[2]. Dead cells or cells undergoing late-stage apoptosis lack this metabolic machinery. Therefore, this step acts as a direct, self-validating biochemical proxy for mitochondrial respiration.

Step 4: Solubilization and Spectrophotometric Quantification

  • Action: Carefully aspirate the media to avoid disturbing the crystal layer. Add 150 µL of pure DMSO to each well to solubilize the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Causality: Formazan is highly hydrophobic and completely insoluble in aqueous culture media. Complete solubilization in DMSO ensures a linear, quantifiable correlation between the optical density (OD) and the absolute number of viable cells.

References

  • Source: PubMed Central (NIH)
  • Navigating the Cytotoxic Landscape of Quinoline-Carbaldehyde Derivatives: A Comparative Analysis Source: Benchchem URL
  • Synthetic methodologies and pharmacological applications of sulphonamide containing Schiff bases and their metal complexes: A comprehensive review Source: International Journal of Clinical and Applied Pharmacognosy URL
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • INNOSC Theranostics and Pharmacological Sciences Source: LJMU Research Online URL
  • Schiff's Base of Different Sulfonamides Source: International Journal of Pharmaceutical Sciences URL

Sources

Comparative

A Senior Application Scientist's Guide to the Synthesis of 7-Methylquinoline-3-carbaldehyde: A GC-MS Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and materials science, quinoline scaffolds are of paramount importance, serving as the foundation for a multitu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and materials science, quinoline scaffolds are of paramount importance, serving as the foundation for a multitude of bioactive compounds and functional materials. Among these, 7-Methylquinoline-3-carbaldehyde is a particularly valuable intermediate, with its methyl and formyl groups offering versatile handles for further molecular elaboration. The strategic introduction of the formyl group at the C-3 position is a critical transformation, and the choice of synthetic route can significantly impact yield, purity, and overall process efficiency.

This comprehensive technical guide provides an in-depth comparative analysis of established and modern synthetic routes to 7-Methylquinoline-3-carbaldehyde. As your senior application scientist, I will not only detail the step-by-step protocols but also elucidate the underlying chemical principles that govern each method's efficacy and selectivity. Our exploration will be grounded in a rigorous comparison of the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions, supplemented by a forward-looking perspective on emerging catalytic strategies. Each synthetic pathway will be scrutinized through the lens of Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for assessing product purity and confirming molecular identity.

I. Classical Synthesis Routes: A Head-to-Head Comparison

The formylation of the quinoline ring is a classic electrophilic aromatic substitution. The electron-donating methyl group at the 7-position subtly influences the electron density of the heterocyclic core, impacting the regioselectivity of the formylation. We will now delve into the three most prominent classical methods for this transformation.

The Vilsmeier-Haack Reaction: A Reliable Workhorse

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] It employs the Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1]

Mechanism and Rationale:

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt. This reagent is a relatively mild electrophile, making it selective for activated aromatic systems.[1][3]

  • Electrophilic Aromatic Substitution and Cyclization: The synthesis of quinolines via the Vilsmeier-Haack reaction typically starts from an N-arylacetamide.[4] In the case of synthesizing 7-Methylquinoline-3-carbaldehyde, the starting material would be N-(m-tolyl)acetamide. The Vilsmeier reagent attacks the electron-rich aromatic ring, leading to a double formylation followed by an intramolecular cyclization and subsequent elimination to yield a 2-chloro-3-formylquinoline derivative.[4] The chloro-substituent is a common feature of this route and requires a subsequent dechlorination step.

Experimental Protocol: Synthesis of 2-Chloro-7-methylquinoline-3-carbaldehyde

This protocol is adapted from the synthesis of the closely related 2-chloro-7-methylquinoline-3-carbaldehyde.[5]

Materials:

  • N-(3-tolyl)acetamide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Petroleum ether

  • Ethyl acetate

  • Crushed ice

Procedure:

  • Prepare the Vilsmeier reagent by cooling anhydrous DMF (2.3 ml, 30 mmol) to 0 °C in a round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube.

  • Add phosphorus oxychloride (6.5 ml, 70 mmol) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • To the freshly prepared Vilsmeier reagent, add N-(3-tolyl)acetamide (1.49 g, 10 mmol) in portions.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a beaker containing crushed ice with vigorous stirring.

  • A white precipitate of 2-chloro-7-methylquinoline-3-carbaldehyde will form. Collect the solid by filtration and wash it thoroughly with cold water.

  • Dry the crude product and purify it by recrystallization from a petroleum ether/ethyl acetate mixture to obtain the pure product.[5]

Dechlorination to 7-Methylquinoline-3-carbaldehyde:

The resulting 2-chloro-7-methylquinoline-3-carbaldehyde can be converted to the target compound via catalytic hydrodechlorination. This is a common and efficient method for removing chloro substituents from aromatic rings.[6][7]

Proposed Protocol for Hydrodechlorination:

Materials:

  • 2-Chloro-7-methylquinoline-3-carbaldehyde

  • Palladium on activated carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Sodium acetate (or other base as a hydrogen chloride scavenger)

  • Hydrogen gas

Procedure:

  • Dissolve 2-chloro-7-methylquinoline-3-carbaldehyde in methanol or ethanol in a hydrogenation vessel.

  • Add the Pd/C catalyst and sodium acetate.

  • Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (typically 1-3 atm).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude 7-Methylquinoline-3-carbaldehyde.

  • Purify the product by column chromatography or recrystallization.

DOT Diagram: Vilsmeier-Haack Synthesis Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_synthesis Quinoline Synthesis cluster_dechlorination Dechlorination DMF DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Starting_Material N-(m-tolyl)acetamide Starting_Material->Reaction_Mixture Heating Heating (80-90°C, 15h) Reaction_Mixture->Heating Crude_Product_Cl 2-Chloro-7-methyl- quinoline-3-carbaldehyde (Crude) Heating->Crude_Product_Cl Final_Product 7-Methylquinoline- 3-carbaldehyde Crude_Product_Cl->Final_Product Catalytic Hydrodechlorination H2_PdC H₂ / Pd-C H2_PdC->Final_Product

Caption: Workflow for the Vilsmeier-Haack synthesis of 7-Methylquinoline-3-carbaldehyde.

The Reimer-Tiemann Reaction: A Classic with Selectivity Challenges

The Reimer-Tiemann reaction is another classical method for the ortho-formylation of phenols and other electron-rich aromatic compounds.[8][9][10] It involves the reaction of the substrate with chloroform in a basic solution.[8]

Mechanism and Rationale:

The key reactive species in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), which is generated in situ from the reaction of chloroform with a strong base like sodium hydroxide.[9][11] The electron-rich quinoline ring can act as a nucleophile and attack the electrophilic dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.

While effective for phenols, the application of the Reimer-Tiemann reaction to less activated systems like 7-methylquinoline can be challenging, often resulting in lower yields and a mixture of isomers. The reaction conditions are also harsh, which might not be suitable for sensitive substrates.[11]

Proposed Experimental Protocol (Hypothetical):

Materials:

  • 7-Methylquinoline

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl) for work-up

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 7-methylquinoline in ethanol.

  • Add a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture to 60-70 °C with vigorous stirring.

  • Add chloroform dropwise to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, continue to stir the mixture at the same temperature for several hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

DOT Diagram: Reimer-Tiemann Reaction Mechanism

Reimer_Tiemann_Mechanism cluster_carbene_formation Dichlorocarbene Formation cluster_aromatic_attack Electrophilic Attack cluster_hydrolysis Hydrolysis CHCl3 Chloroform (CHCl₃) Carbanion Trichloromethyl Carbanion CHCl3->Carbanion -H₂O NaOH NaOH NaOH->Carbanion Dichlorocarbene Dichlorocarbene (:CCl₂) Carbanion->Dichlorocarbene -Cl⁻ Intermediate Dichloromethyl Adduct Dichlorocarbene->Intermediate Quinoline 7-Methylquinoline Quinoline->Intermediate Hydrolysis Hydrolysis (NaOH, H₂O) Intermediate->Hydrolysis Final_Product 7-Methylquinoline- 3-carbaldehyde Hydrolysis->Final_Product Duff_Reaction_Steps HMTA Hexamethylenetetramine (HMTA) Iminium_Ion Electrophilic Iminium Ion HMTA->Iminium_Ion Acid Acid (e.g., Acetic Acid) Acid->Iminium_Ion Intermediate Adduct Iminium_Ion->Intermediate Quinoline 7-Methylquinoline Quinoline->Intermediate Hydrolysis Acidic Hydrolysis Intermediate->Hydrolysis Final_Product 7-Methylquinoline- 3-carbaldehyde Hydrolysis->Final_Product

Sources

Validation

evaluating binding affinity of 7-Methylquinoline-3-carbaldehyde vs 2-chloro derivatives

As a Senior Application Scientist evaluating small-molecule pharmacophores, the selection of specific substituents on a privileged scaffold like quinoline-3-carbaldehyde is never arbitrary. The choice between a 2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating small-molecule pharmacophores, the selection of specific substituents on a privileged scaffold like quinoline-3-carbaldehyde is never arbitrary. The choice between a 2-chloro and a 7-methyl substitution fundamentally alters the electronic landscape, steric bulk, and lipophilicity of the molecule, which in turn dictates its target selectivity and binding kinetics.

This guide provides an objective, data-driven comparison of 7-Methylquinoline-3-carbaldehyde versus 2-chloroquinoline-3-carbaldehyde derivatives, detailing the mechanistic rationale behind their binding affinities and providing a robust, self-validating experimental workflow for kinetic evaluation.

The Pharmacophore Paradigm: Electronic vs. Steric Modulation

The quinoline-3-carbaldehyde core serves as a highly versatile precursor in drug development, frequently utilized to synthesize Schiff bases, hydrazones, and metal complexes. However, the substituents at the C2 and C7 positions govern the molecule's behavior within a biological target's binding pocket.

2-Chloroquinoline Derivatives (The Electrophilic Anchor) The inclusion of a chlorine atom at the C2 position exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the quinoline ring, lowering the pKa of the quinoline nitrogen. In the context of target binding, the 2-chloro group frequently acts as a critical anchor. It can participate in direct halogen bonding or alter the orientation of the molecule to facilitate strong hydrogen bonds between the quinoline nitrogen and specific amino acid residues (e.g., Tryptophan or Tyrosine) within the active sites of targets like 1 [1].

7-Methylquinoline Derivatives (The Lipophilic Driver) Conversely, a methyl group at the C7 position acts as an electron-donating moiety via hyperconjugation. This substitution significantly increases the overall lipophilicity ( logP ) of the derivative without introducing prohibitive steric hindrance near the reactive C3-carbaldehyde center. The enhanced lipophilicity drives the molecule deeper into hydrophobic pockets, making 7-methyl derivatives exceptionally potent against targets characterized by deep, non-polar clefts, such as2 [2].

Comparative Binding Affinity Data

To objectively compare these derivatives, we must look at their thermodynamic binding profiles ( ΔG ) and kinetic interactions across validated biological targets. The table below synthesizes quantitative data from recent molecular docking and in vitro evaluations.

Derivative ClassStructural ModificationPrimary Target(s)Observed Binding AffinityKey Interacting Residues
2-Chloroquinolines C2 Electron-withdrawing (-Cl)DNA Gyrase, ATP Synthase Δ G: -6.4 to -74.89 kcal/molTryptophan74, Serine176 [1][3]
7-Methylquinolines C7 Electron-donating (-CH 3​ )Tyrosine Kinase (RTK), CAHigh Affinity (Inhibitory)Hydrophobic pocket residues [2]

Note: While 2-chloro derivatives rely heavily on electrostatic and hydrogen/halogen bonding networks, 7-methyl derivatives achieve high affinity primarily through entropically driven hydrophobic displacement of water molecules in the binding pocket.

Kinetic Validation Workflow: Surface Plasmon Resonance (SPR)

Equilibrium affinity ( Kd​ ) alone is insufficient for modern drug development; understanding the residence time (driven by the dissociation rate, koff​ ) is critical. Surface Plasmon Resonance (SPR) provides label-free, real-time kinetic data.

Below is a specialized SPR workflow designed to evaluate the binding kinetics of small-molecule quinoline derivatives against a target protein (e.g., an RTK or DNA gyrase).

SPR_Workflow A Target Preparation (Protein Purification) B Sensor Activation (NHS/EDC) A->B Buffer exchange C Ligand Immobilization (Covalent Coupling) B->C Reactive esters D Surface Deactivation (Ethanolamine) C->D Amine coupling E Analyte Injection (Quinoline Derivatives) D->E Block active sites F Binding Analysis (SPR Response) E->F Single-cycle kinetics G Kinetic Extraction (kon, koff, Kd) F->G Langmuir 1:1 fit

SPR experimental workflow for evaluating quinoline derivative binding kinetics.

Step-by-Step Self-Validating SPR Protocol

1. Sensor Surface Preparation & Activation

  • Action: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 420 seconds at 5 µL/min.

  • Causality: This creates highly reactive succinimide esters on the dextran matrix, allowing for the covalent attachment of primary amines present on the target protein [4].

2. Target Immobilization (Ligand Capture)

  • Action: Dilute the target protein (e.g., RTK) to 10–20 µg/mL in 10 mM Sodium Acetate buffer at a pH slightly below the protein's isoelectric point (pI). Inject over Flow Cell 2 (FC2) until a target density of 3000–5000 Response Units (RU) is achieved.

  • Causality: Utilizing a pH below the pI ensures the protein is positively charged, driving electrostatic pre-concentration into the negatively charged dextran matrix before covalent coupling occurs. This ensures a high-density, uniform surface required for detecting low-molecular-weight quinoline analytes.

3. Surface Deactivation & Baseline Stabilization

  • Action: Inject 1 M Ethanolamine-HCl (pH 8.5) for 600 seconds over both FC1 (Reference) and FC2 (Active).

  • Causality: Ethanolamine caps any remaining unreacted succinimide esters, preventing the non-specific covalent binding of the nucleophilic functional groups often found on synthesized quinoline derivatives.

4. Single-Cycle Kinetic Injection (Analyte Binding)

  • Action: Prepare a 5-point concentration series of the quinoline derivative (e.g., 0.1 µM to 10 µM) in running buffer (e.g., HBS-EP+ with 1-5% DMSO to maintain solubility of the 7-methyl derivatives). Inject the concentrations sequentially from lowest to highest without regeneration steps in between.

  • Causality: Quinoline derivatives, particularly the lipophilic 7-methyl variants, can be difficult to wash off completely without harsh regeneration buffers (like NaOH or Glycine-HCl) that would denature the target protein. Single-cycle kinetics bypasses the need for regeneration, preserving the structural integrity of the target protein throughout the assay.

5. Data Validation & Extraction

  • Self-Validating System: To ensure data integrity, FC1 must serve as an in-line reference to subtract bulk refractive index changes caused by the DMSO solvent. Furthermore, inject a known standard inhibitor (positive control) at the beginning and end of the experiment. If the Rmax​ of the positive control drops by >10% at the end of the run, it indicates target degradation, and the quinoline binding data must be flagged or discarded.

  • Action: Fit the reference-subtracted sensorgrams (FC2 - FC1) to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( Kd​ ).

References

  • Synthesis, molecular docking and antimicrobial evaluation of some novel quinoline-3-carbaldehyde derivatives. Chemical Science International Journal. Available at:[Link]

  • Synthetic methodologies and pharmacological applications of sulphonamide containing Schiff bases and their metal complexes: A comprehensive review. International Journal of Chemical and Biochemical Sciences. Available at: [Link]

  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar. Available at: [Link]

  • Guide to Running an SPR Experiment. Duke University. Available at: [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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